Product packaging for (S)-ATPO(Cat. No.:CAS No. 126339-06-8)

(S)-ATPO

Cat. No.: B143271
CAS No.: 126339-06-8
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5'-Triphosphate (ATP) is a nucleoside triphosphate that serves as a fundamental substrate for a vast array of ATP-dependent enzyme systems in biochemical research. It is composed of adenine, ribose, and a triphosphate chain . The energy released from the hydrolysis of the phosphate bonds in ATP, often termed the "molecular unit of currency" in cellular systems, drives essential cellular processes including active transport, muscle contraction, and biosynthesis . In the research laboratory, high-purity ATP is critical for studies in molecular biology and biochemistry. Key applications include serving as a substrate for protein kinases and phosphatases in cell signaling studies, and as an essential component for PCR and in vitro transcription reactions . ATP is also a vital nucleotide for DNA and RNA synthesis . Furthermore, extracellular ATP and its breakdown product, adenosine, are involved in purinergic signaling, mediating a variety of biological processes such as neurotransmission, cardiac function, and vasodilation, which are areas of active pharmacological investigation . This product is offered in a highly purified form (≥99% purity as determined by HPLC) and is supplied as a solution to ensure consistent performance and stability . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B143271 (S)-ATPO CAS No. 126339-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
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InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Solid
Record name Adenosine triphosphate
Source Human Metabolome Database (HMDB)
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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CAS No.

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine triphosphate
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Record name ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Record name ADENOSINE TRIPHOSPHATE
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Adenosine 5 Triphosphate Biosynthesis Pathways

Oxidative Phosphorylation: The Primary Mitochondrial ATP Synthesis Pathwayfiveable.meoup.comfrontiersin.org

The vast majority of ATP in aerobic organisms is produced through oxidative phosphorylation, a metabolic pathway that occurs within the mitochondria. frontiersin.orgnih.gov This process efficiently converts the chemical energy derived from the oxidation of nutrients into ATP. fiveable.me Oxidative phosphorylation is a composite of two interconnected processes: the electron transport chain and chemiosmosis. fiveable.mefiveable.me In essence, energy from the breakdown of molecules like glucose is captured in the form of high-energy electron carriers, which then donate these electrons to a series of protein complexes embedded in the inner mitochondrial membrane. nih.gov The energy released during the transfer of these electrons is used to generate a proton gradient, which in turn powers the synthesis of ATP. frontiersin.orgkhanacademy.org

Electron Transport Chain Components and Function in ATP Generationkhanacademy.orglumenlearning.com

The electron transport chain (ETC) is composed of four large protein complexes (Complex I-IV), along with mobile electron carriers that shuttle electrons between them. nih.govkhanacademy.orglumenlearning.com These components are strategically arranged within the inner mitochondrial membrane. khanacademy.org The process begins when electron carriers, primarily nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH2), generated during glycolysis and the citric acid cycle, donate their high-energy electrons to the chain. fiveable.mekhanacademy.org

Complex I (NADH:ubiquinone oxidoreductase or NADH dehydrogenase): This complex accepts electrons from NADH. fiveable.menih.gov It contains a flavin mononucleotide (FMN) prosthetic group and several iron-sulfur (Fe-S) clusters. nih.govconductscience.com As electrons are transferred through Complex I to the mobile carrier ubiquinone (Coenzyme Q), the energy released is used to pump four protons (H+) from the mitochondrial matrix into the intermembrane space. fiveable.meconductscience.com

Complex II (Succinate-Coenzyme Q oxidoreductase or succinate (B1194679) dehydrogenase): Unlike the other complexes, Complex II does not pump protons. fiveable.me It directly receives electrons from FADH2, a product of the citric acid cycle, and transfers them to ubiquinone. fiveable.mekhanacademy.org

Complex III (Cytochrome bc1 complex or cytochrome c reductase): This complex accepts electrons from reduced ubiquinone (ubiquinol) and transfers them to cytochrome c, another mobile carrier. fiveable.menih.gov Complex III is composed of cytochrome b, cytochrome c1, and a Rieske iron-sulfur protein. nih.govlumenlearning.com In a process known as the Q-cycle, this complex pumps four protons across the inner mitochondrial membrane for every two electrons transferred. conductscience.com

Complex IV (Cytochrome c oxidase): This is the final protein complex in the chain. It receives electrons from cytochrome c and transfers them to molecular oxygen (O2), the final electron acceptor. fiveable.menih.gov This reaction, which forms water, is critical for the continuous flow of electrons. khanacademy.org For every four electrons transferred, Complex IV pumps two protons into the intermembrane space. fiveable.me

The mobile carriers, ubiquinone and cytochrome c, are essential for linking the complexes, ensuring a continuous flow of electrons from NADH and FADH2 to oxygen. fiveable.me

Table 1: Components of the Electron Transport Chain

Component Function Protons Pumped (per 2e-)
Complex I (NADH dehydrogenase) Accepts electrons from NADH; transfers them to ubiquinone. 4
Complex II (Succinate dehydrogenase) Accepts electrons from FADH2; transfers them to ubiquinone. 0
Ubiquinone (Coenzyme Q) Mobile carrier; transfers electrons from Complex I and II to Complex III. N/A
Complex III (Cytochrome bc1 complex) Accepts electrons from ubiquinone; transfers them to cytochrome c. 4
Cytochrome c Mobile carrier; transfers electrons from Complex III to Complex IV. N/A

| Complex IV (Cytochrome c oxidase) | Accepts electrons from cytochrome c; transfers them to oxygen to form water. | 2 |

Proton Motive Force Generation and Chemiosmotic Couplingkhanacademy.orgabcam.com

The pumping of protons by Complexes I, III, and IV creates an electrochemical gradient across the inner mitochondrial membrane. khanacademy.orgencyclopedia.pub This gradient, known as the proton-motive force (PMF), has two components: a chemical potential difference due to the higher concentration of protons in the intermembrane space (a pH gradient) and an electrical potential difference, with the intermembrane space being more positive than the matrix. khanacademy.orgnumberanalytics.com

This stored energy of the PMF is harnessed through a process called chemiosmotic coupling, a theory first proposed by Peter Mitchell. oup.comnih.gov The inner mitochondrial membrane is largely impermeable to protons, so they can only flow back into the matrix down their electrochemical gradient through a specific protein channel. khanacademy.org This channel is part of a remarkable enzyme called ATP synthase. abcam.comnumberanalytics.com The coupling of the exergonic process of electron transport to the endergonic process of ATP synthesis via the proton-motive force is a cornerstone of cellular energy production. abcam.comnumberanalytics.com

F1Fo-ATP Synthase Mechanism and Structureoup.comnih.govnih.gov

ATP synthase (also known as Complex V) is a molecular motor that catalyzes the synthesis of ATP from adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). fiveable.menih.gov It is composed of two main domains: the Fo portion, which is embedded in the inner mitochondrial membrane, and the F1 portion, which protrudes into the mitochondrial matrix. oup.comnih.gov

Fo Domain: This domain acts as the proton turbine. nih.gov It consists of subunits designated a, b, and a ring of c subunits (typically 10-15 in number). oup.com Protons from the intermembrane space enter a channel in the 'a' subunit, bind to a 'c' subunit, and cause the entire c-ring to rotate. oup.comyoutube.com After a full rotation, the protons are released into the matrix through another channel. youtube.com

F1 Domain: This domain is the catalytic core of the enzyme and is composed of five different polypeptide chains with the stoichiometry α3β3γδε. oup.com The α and β subunits are arranged alternately in a hexameric ring, with the catalytic sites located primarily on the β subunits. frontiersin.org The γ subunit forms a central stalk that extends from the Fo domain up through the center of the α3β3 hexamer. frontiersin.orgnih.gov

The flow of protons through the Fo domain drives the rotation of the c-ring and the attached γ subunit. oup.comyoutube.com This rotation of the central stalk acts like a camshaft, inducing sequential conformational changes in the three catalytic β subunits. youtube.com These changes cycle each site through three states: an "open" state (which releases ATP and binds ADP + Pi), a "loose" state (which holds ADP + Pi), and a "tight" state (which catalyzes the formation of ATP). nih.gov One full 360° rotation of the γ subunit results in the synthesis and release of three ATP molecules. abcam.com

Table 2: Subunits of F1Fo-ATP Synthase

Domain Subunits Function
F1 (Matrix) α3, β3 Form the catalytic hexamer; β subunits contain the active sites for ATP synthesis.
γ Forms the central rotating stalk, inducing conformational changes in the β subunits.
δ, ε Connect the F1 and Fo domains and are part of the rotor.
Fo (Membrane) a, b2 Form the stator (stationary part) and the proton channels.

Regulation of Mitochondrial ATP Synthesisfiveable.menumberanalytics.com

The rate of oxidative phosphorylation is tightly regulated to match the cell's energy demands. This control is exerted at multiple levels, primarily through substrate availability and allosteric regulation of its key enzymes. fiveable.menumberanalytics.com

The primary regulation of oxidative phosphorylation is the availability of its substrates. fiveable.menumberanalytics.com The rate of electron transport is directly dependent on the supply of NADH and FADH2 from metabolic pathways like the citric acid cycle and fatty acid oxidation. fiveable.mekhanacademy.org When cellular activity increases, the rate of these pathways accelerates, providing more reduced coenzymes to the ETC. numberanalytics.com Conversely, when energy demand is low, the consumption of NADH and FADH2 slows down. The availability of ADP and inorganic phosphate (Pi) for ATP synthase and oxygen as the final electron acceptor are also critical regulatory inputs. fiveable.meabcam.com

ATP synthase is also subject to allosteric regulation. A key factor is the ATP/ADP ratio. numberanalytics.com High levels of ATP (indicating high energy charge) can inhibit the process, while high levels of ADP (indicating low energy charge) stimulate it. fiveable.me

A more specific regulatory mechanism involves a small protein called the ATPase Inhibitory Factor 1 (IF1). encyclopedia.pubmdpi.comlibretexts.org Under normal physiological conditions, with a high mitochondrial matrix pH (around 8.0), IF1 is largely inactive. encyclopedia.pubembopress.org However, in situations where the proton gradient might collapse, such as during ischemia (lack of oxygen), the matrix pH drops. mdpi.comembopress.org This acidic environment activates IF1, causing it to bind to the F1-ATPase and inhibit its hydrolytic activity. mdpi.comembopress.org This prevents the wasteful hydrolysis of ATP by the synthase running in reverse, a crucial mechanism for preserving cellular ATP during periods of metabolic stress. libretexts.orgnih.gov The expression level of IF1 itself can vary and has been shown to influence the metabolic shift between oxidative phosphorylation and aerobic glycolysis in different cell types. nih.gov

Influence of Mitochondrial Calcium on ATP Production

Mitochondrial calcium ([Ca2+]m) is a critical regulator of adenosine-5'-triphosphate (B57859) (ATP) production. nih.govnih.gov Increases in matrix Ca2+ within a physiological range stimulate ATP synthesis to match the energy demands of the cell. nih.govpnas.org This is particularly important in tissues with high energy expenditure, such as the heart and skeletal muscle. nih.govportlandpress.com

The primary mechanism by which Ca2+ enhances ATP production is through the activation of key enzymes within the mitochondrial matrix. nih.govpnas.org Specifically, Ca2+ allosterically activates three crucial dehydrogenases of the citric acid cycle:

Pyruvate (B1213749) dehydrogenase nih.govpnas.org

Isocitrate dehydrogenase nih.govpnas.org

α-ketoglutarate dehydrogenase nih.govpnas.org

Activation of these enzymes boosts the production of NADH and FADH2, which are essential reducing equivalents that donate electrons to the electron transport chain (ETC). nih.gov This increased supply of electrons to the ETC enhances the proton motive force, ultimately driving a higher rate of ATP synthesis by ATP synthase. nih.gov

The entry of Ca2+ into the mitochondrial matrix is primarily mediated by the mitochondrial calcium uniporter (MCU), a highly selective channel in the inner mitochondrial membrane. nih.govnih.gov The activity of the MCU allows mitochondria to take up Ca2+ from the cytosol, effectively translating cytosolic Ca2+ signals into a stimulation of mitochondrial metabolism. nih.govpnas.org

Research has shown a direct correlation between the concentration of mitochondrial Ca2+ and the rate of ATP synthesis. physiology.orgacs.org Nanomolar concentrations of free Ca2+ have been found to enhance oxidative phosphorylation, particularly when mitochondria are utilizing substrates for Complex I of the ETC. physiology.org However, excessive mitochondrial Ca2+ accumulation, or Ca2+ overload, can be detrimental, leading to mitochondrial dysfunction. nih.govportlandpress.com

Interestingly, mitochondrial Ca2+ appears to play a role in determining the choice of fuel substrate for ATP production, shifting the preference towards glycolysis by stimulating pyruvate dehydrogenase flux. portlandpress.com Furthermore, studies have revealed that a transient increase in mitochondrial Ca2+ can lead to a prolonged "memory" or priming effect on mitochondrial activity, allowing for enhanced ATP synthesis that outlasts the initial Ca2+ signal. pnas.org This mechanism may enable cells to meet sustained increases in energy demand without the risks associated with prolonged high levels of mitochondrial Ca2+. pnas.org

Table 1: Influence of Mitochondrial Calcium on ATP Production
ParameterEffect of Increased Mitochondrial Ca2+ (Physiological Range)Key Regulatory ProteinsPrimary Tissues Involved
ATP SynthesisStimulatedMitochondrial Calcium Uniporter (MCU)Heart, Skeletal Muscle, Neurons
Citric Acid Cycle Dehydrogenases (Pyruvate, Isocitrate, α-ketoglutarate)ActivatedPyruvate Dehydrogenase, Isocitrate Dehydrogenase, α-ketoglutarate DehydrogenaseMost tissues with mitochondria
Electron Transport Chain (ETC) ActivityEnhanced (due to increased NADH and FADH2 supply)Complexes of the ETC, ATP SynthaseMost tissues with mitochondria
Substrate PreferenceShifts towards glucose/pyruvate utilizationPyruvate DehydrogenaseHeart, Liver, Skeletal Muscle

Glycolysis: Cytoplasmic ATP Generation

The glycolytic pathway can be divided into two main phases:

Energy Investment Phase: This initial phase requires the input of two ATP molecules to phosphorylate the glucose molecule and subsequent intermediates, preparing them for cleavage. ttuhsc.eduiitk.ac.in

Energy Payoff Phase: In this second phase, the three-carbon intermediates are oxidized, leading to the generation of four ATP molecules and two NADH molecules per original glucose molecule. ttuhsc.eduiitk.ac.in

Substrate-Level Phosphorylation Mechanisms

The ATP generated during glycolysis is produced through a process called substrate-level phosphorylation. wikipedia.orgassaygenie.com This mechanism involves the direct transfer of a high-energy phosphate group from a substrate molecule in the metabolic pathway to adenosine diphosphate (ADP), thereby forming ATP. fiveable.menumberanalytics.com This process is distinct from oxidative phosphorylation, as it does not require an electron transport chain or oxygen. assaygenie.com

In glycolysis, there are two key steps where substrate-level phosphorylation occurs:

Conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate: The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding one molecule of ATP. wikipedia.orgyoutube.com

Conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate: The enzyme pyruvate kinase facilitates the transfer of the high-energy phosphate group from PEP to ADP, producing another molecule of ATP. wikipedia.orgyoutube.com

Anaerobic Glycolysis and Lactate (B86563) Fermentation Pathways

Under anaerobic conditions, when oxygen is scarce or absent, cells cannot perform oxidative phosphorylation to reoxidize the NADH produced during glycolysis. longdom.orgnih.gov To sustain glycolytic ATP production, the cell must regenerate NAD+ from NADH. sketchy.com This is achieved through fermentation pathways. fiveable.mekhanacademy.org

In animal cells and some bacteria, the primary fermentation pathway is lactic acid fermentation. sketchy.comkhanacademy.org In this process, the enzyme lactate dehydrogenase converts pyruvate into lactate, oxidizing NADH to NAD+ in the process. longdom.orgsketchy.com This regeneration of NAD+ allows glycolysis to continue, ensuring a rapid, albeit less efficient, supply of ATP. longdom.org While anaerobic glycolysis yields only 2 ATP molecules per glucose molecule, it is approximately 100 times faster than oxidative phosphorylation, making it crucial for tissues with high and sudden energy demands, like skeletal muscle during intense exercise. nih.gov

The produced lactate can be transported to the liver, where it is converted back to pyruvate or glucose in the Cori cycle. khanacademy.orgbyjus.com

Regulation of Glycolytic Flux and ATP Yield

The rate of glycolysis, or glycolytic flux, is tightly regulated to match the cell's energy needs. openaccessjournals.com This regulation occurs at several key enzymatic steps, primarily through allosteric regulation by various metabolites. wikipedia.orgopenaccessjournals.com The main regulatory enzymes in glycolysis are:

Hexokinase: This enzyme, which catalyzes the first step of glycolysis, is inhibited by its product, glucose-6-phosphate. ttuhsc.edu

Phosphofructokinase-1 (PFK-1): PFK-1 is a major control point and is allosterically inhibited by high levels of ATP and citrate, which signal that the cell has sufficient energy. creative-proteomics.comresearchgate.net Conversely, it is activated by high levels of AMP and fructose-2,6-bisphosphate, indicating a need for more ATP. creative-proteomics.comresearchgate.net

Pyruvate Kinase: This enzyme, which catalyzes the final ATP-producing step, is inhibited by ATP and activated by fructose-1,6-bisphosphate, a feed-forward mechanism. wikipedia.orgcreative-proteomics.com

The regulation of these enzymes ensures that the rate of glycolysis and, consequently, the ATP yield are finely tuned to the metabolic state of the cell. openaccessjournals.com For instance, when ATP levels are high, glycolysis is slowed down to conserve glucose. creative-proteomics.com Conversely, when ATP is low and ADP and AMP are high, glycolysis is stimulated to replenish the ATP supply. researchgate.net

Table 2: Key Regulatory Enzymes of Glycolysis
EnzymeReaction CatalyzedActivatorsInhibitors
HexokinaseGlucose → Glucose-6-phosphate-Glucose-6-phosphate
Phosphofructokinase-1 (PFK-1)Fructose-6-phosphate → Fructose-1,6-bisphosphateAMP, Fructose-2,6-bisphosphateATP, Citrate
Pyruvate KinasePhosphoenolpyruvate → PyruvateFructose-1,6-bisphosphateATP, Alanine

Citric Acid Cycle (Krebs Cycle/TCA Cycle) Contributions to ATP Precursors

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a central metabolic hub that occurs in the mitochondrial matrix of eukaryotic cells. wikipedia.org While the cycle itself produces only one molecule of ATP (or an equivalent, guanosine (B1672433) triphosphate - GTP) directly per turn via substrate-level phosphorylation, its primary contribution to ATP production is the generation of a large number of reduced coenzymes, namely NADH and FADH2. wikipedia.orgkhanacademy.orgwikipedia.org

For each molecule of acetyl-CoA that enters the cycle, the following are produced:

Three molecules of NADH wikipedia.org

One molecule of FADH2 wikipedia.org

One molecule of GTP (or ATP) wikipedia.org

These high-energy electron carriers, NADH and FADH2, are the crucial link between the citric acid cycle and oxidative phosphorylation. khanacademy.org They donate their electrons to the electron transport chain, which ultimately drives the synthesis of the majority of the cell's ATP. wikipedia.org The oxidation of each NADH molecule yields approximately 2.5-3 ATP molecules, while each FADH2 molecule yields about 1.5-2 ATP molecules. wikipedia.org

The citric acid cycle is therefore not a direct major producer of ATP, but rather a critical preparatory pathway that provides the necessary precursors for the high-yield ATP synthesis that occurs during oxidative phosphorylation. khanacademy.org The cycle also serves as a source of metabolic intermediates for various biosynthetic pathways. bioscipublisher.com

Other ATP-Producing Pathways

While glycolysis and oxidative phosphorylation are the primary pathways for ATP synthesis, several other metabolic routes can contribute to the cellular energy pool.

Fatty Acid Oxidation (Beta-Oxidation): This catabolic process breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle. khanacademy.org Beta-oxidation also produces significant amounts of NADH and FADH2, making it a highly efficient pathway for ATP generation, yielding dozens of ATP equivalents from a single long-chain fatty acid. wikipedia.org

Amino Acid Catabolism: The carbon skeletons of various amino acids can be converted into intermediates of glycolysis or the citric acid cycle, such as pyruvate, acetyl-CoA, or α-ketoglutarate, and thus contribute to ATP production. khanacademy.orguomustansiriyah.edu.iq

Phosphagen System (ATP-PC System): This system provides an immediate source of ATP for very short bursts of intense activity. clevelandclinic.org It involves the enzyme creatine (B1669601) kinase, which catalyzes the transfer of a phosphate group from phosphocreatine (B42189) to ADP, rapidly regenerating ATP.

Pentose Phosphate Pathway (PPP): While the primary roles of the PPP are to produce NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis, it is metabolically interconnected with glycolysis. frontiersin.org Intermediates of the PPP can be converted into glycolytic intermediates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, which can then proceed through the ATP-generating steps of glycolysis. frontiersin.org

Pyrophosphate-dependent Glycolysis: Some organisms, particularly plants and certain microorganisms, can utilize pyrophosphate (PPi) as a phosphate donor in glycolysis instead of ATP. nih.gov This alternative pathway can bypass certain ATP-dependent steps, altering the net ATP yield of glycolysis. nih.gov

These alternative pathways demonstrate the metabolic flexibility of cells in generating ATP from a variety of fuel sources and under different physiological conditions. nih.govwikipedia.org

Table 3: Chemical Compounds Mentioned
Compound Name
1,3-bisphosphoglycerate
3-phosphoglycerate
Acetyl-CoA
Adenosine diphosphate (ADP)
Adenosine monophosphate (AMP)
Alanine
Citrate
Creatine
Ethanol
FADH2 (Flavin adenine dinucleotide, reduced)
Fructose-1,6-bisphosphate
Fructose-2,6-bisphosphate
Fructose-6-phosphate
Glucose
Glucose-6-phosphate
Glyceraldehyde-3-phosphate
Guanosine triphosphate (GTP)
Isocitrate
Lactate
NADH (Nicotinamide adenine dinucleotide, reduced)
NAD+ (Nicotinamide adenine dinucleotide, oxidized)
Phosphocreatine
Phosphoenolpyruvate (PEP)
Pyrophosphate (PPi)
Pyruvate
Ribose-5-phosphate
α-ketoglutarate

Beta-Oxidation of Fatty Acids

Beta-oxidation is a cyclical metabolic process that occurs in the mitochondria and is responsible for breaking down fatty acid molecules to produce energy. biobulletin.comnih.gov This pathway is a significant source of ATP, particularly during periods of fasting or prolonged exercise when glucose levels are low. nih.gov Fatty acids are first activated in the cytosol by being converted into fatty acyl-CoA molecules, a process that consumes two ATP equivalents. nih.govlibretexts.org The fatty acyl-CoA is then transported into the mitochondrial matrix, where beta-oxidation takes place. abcam.com

The process of beta-oxidation involves a sequence of four enzymatic reactions that shorten the fatty acid chain by two carbon atoms in each cycle. abcam.comwikipedia.org These reactions are:

Dehydrogenation by acyl-CoA dehydrogenase, producing FADH2.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

Thiolytic cleavage by β-ketothiolase, which releases a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. abcam.com

The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH2 are used in the electron transport chain to generate ATP through oxidative phosphorylation. wikipedia.orgwikipedia.org The complete oxidation of a single long-chain fatty acid can generate a substantial amount of ATP. wikipedia.org For instance, the oxidation of one molecule of palmitate, a 16-carbon fatty acid, yields a net total of 106 ATP molecules. abcam.com The ATP yield from the beta-oxidation of an 18-carbon stearic acid is approximately 120 ATP molecules. ck12.org

Table 1: ATP Yield from the Beta-Oxidation of Palmitate (16 Carbons)

Process Products ATP Yield
Activation - -2
7 Cycles of Beta-Oxidation 7 FADH₂ 10.5
7 NADH 17.5
8 Acetyl-CoA through Citric Acid Cycle 8 GTP (equivalent to ATP) 8
24 NADH 60
8 FADH₂ 12

| Total Net ATP | | 106 |

Note: The ATP yield can vary slightly depending on the specific shuttle systems used to transport electrons into the mitochondria and the accepted ATP equivalence of NADH (2.5 ATP) and FADH₂ (1.5 ATP).

Ketosis

Ketosis is a metabolic state characterized by the elevated production of ketone bodies, which serve as an alternative energy source for the body when glucose availability is low. nih.govsajaa.co.za This occurs primarily in the mitochondria of liver cells. nih.gov During conditions such as prolonged fasting, starvation, or a very low-carbohydrate (ketogenic) diet, the breakdown of fatty acids through beta-oxidation increases, leading to a surplus of acetyl-CoA. nih.gov This excess acetyl-CoA is then diverted into the ketogenic pathway to produce ketone bodies: acetoacetate (B1235776) and β-hydroxybutyrate. ahajournals.org

These ketone bodies are released into the bloodstream and can be taken up by various tissues, including the brain, heart, and skeletal muscle, to be used for energy. sajaa.co.za Once inside the target cells, ketone bodies are converted back to acetyl-CoA, which then enters the citric acid cycle to produce ATP. sajaa.co.za The process of breaking down ketone bodies for energy is known as ketolysis. sajaa.co.za

The catabolism of ketone bodies is an efficient way to generate ATP. For each molecule of acetoacetate that is oxidized in the mitochondria, a net of approximately 22 ATP molecules can be generated. nih.govnih.gov

Table 2: ATP Yield from Ketone Body Catabolism

Ketone Body Process Net ATP Yield per Molecule
Acetoacetate Conversion to 2 Acetyl-CoA, followed by Citric Acid Cycle ~22

Note: The net ATP yield can vary based on the specific metabolic conditions and the energy required for transport.

Phosphocreatine System

The phosphocreatine (PCr) system is a rapid and anaerobic mechanism for regenerating ATP, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. nih.govwikipedia.org This system acts as a temporal energy buffer, providing immediate energy for the first few seconds of intense muscular activity. nih.govwikipedia.org

The core of this system is the reversible reaction catalyzed by the enzyme creatine kinase (CK). drinkharlo.com During periods of rest when ATP is abundant, creatine kinase facilitates the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and adenosine diphosphate (ADP). drinkharlo.comdrugbank.com This allows the cell to store a reserve of high-energy phosphate. drinkharlo.com

When there is a sudden increase in energy demand, such as during muscle contraction, the concentration of ADP rises. This shift drives the creatine kinase reaction in the reverse direction, where phosphocreatine donates its phosphate group back to ADP to rapidly regenerate ATP. wikipedia.orgdrugbank.com This process ensures that ATP levels are maintained for a short period, bridging the gap until other ATP-producing pathways, like glycolysis and oxidative phosphorylation, can increase their output. nih.gov

The reaction is as follows: PCr + ADP + H+ ↔ ATP + Creatine

The phosphocreatine system is crucial for maintaining cellular energy homeostasis and is fundamental for short bursts of power. nih.govnih.gov

Adenosine Salvage Pathway

The adenosine salvage pathway is an alternative route for ATP production that becomes particularly important in certain cell types or conditions where mitochondrial energy production may be limited. nih.govresearchgate.net This pathway recycles adenosine and its derivatives to synthesize ATP. nih.gov

Research has shown that this pathway is active and crucial for maintaining ATP levels during the maturation of mammalian oocytes, where mitochondria are in an immature state with limited capacity for oxidative phosphorylation. nih.govresearchgate.netoup.com In this context, the breakdown of cyclic AMP (cAMP) produces adenosine monophosphate (AMP). researchgate.netoup.com

The adenosine salvage pathway then utilizes two key enzymes to convert this AMP into ATP:

Adenylate kinase phosphorylates AMP to ADP.

Creatine kinase then phosphorylates ADP to ATP, using phosphocreatine as the phosphate donor. oup.comoup.com

This pathway demonstrates the cell's ability to adapt its energy production strategies based on its developmental stage and metabolic state. nih.govresearchgate.net The presence of this pathway highlights the redundancy and flexibility of cellular energy metabolism. nih.gov

Adenosine 5 Triphosphate Hydrolysis and Energy Utilization

Biochemical Mechanisms of ATP Hydrolysis

The release of chemical energy from ATP is achieved through the cleavage of its high-energy phosphoanhydride bonds. wikipedia.org This process occurs via two primary hydrolytic pathways.

Dephosphorylation to Adenosine (B11128) Diphosphate (B83284) (ADP) and Inorganic Phosphate (B84403) (Pi)

The most common hydrolysis reaction involves the removal of the terminal (gamma) phosphate group from the ATP molecule. pearson.com This catabolic reaction consumes one molecule of water and results in the formation of Adenosine Diphosphate (ADP) and an inorganic phosphate ion (Pi). wikipedia.orgjackwestin.com This process is catalyzed by a class of enzymes known as ATPases. wikipedia.org

The reaction is represented as: ATP + H₂O ⇌ ADP + Pi + Energy jackwestin.combyjus.com

This reaction is reversible; the synthesis of ATP from ADP and Pi requires an input of free energy, which is typically derived from processes like cellular respiration. jackwestin.comlumenlearning.com Living cells maintain a high ratio of ATP to ADP, keeping the system far from equilibrium to ensure a ready supply of energy. wikipedia.org

Dephosphorylation to Adenosine Monophosphate (AMP) and Pyrophosphate (PPi)

Alternatively, ATP can be hydrolyzed by cleaving the bond between the alpha and beta phosphates. This reaction also consumes a water molecule but yields Adenosine Monophosphate (AMP) and a pyrophosphate ion (PPi). byjus.comwikipedia.org

The reaction is: ATP + H₂O → AMP + PPi byjus.comwikipedia.org

In some instances, the resulting pyrophosphate (PPi) is further hydrolyzed into two separate inorganic phosphate ions. This secondary reaction is also exergonic and helps to drive the initial reaction forward by ensuring its products are quickly removed.

Energetics of Phosphoanhydride Bond Hydrolysis and Free Energy Release

The phosphoanhydride bonds linking the phosphate groups in ATP are often termed "high-energy bonds." wikipedia.orgbyjus.com This is not because the bonds themselves are unusually strong, but because the products of their hydrolysis (ADP + Pi or AMP + PPi) have a significantly lower free energy content than the reactants (ATP and water). wikipedia.orgjackwestin.com The energy release is due to several factors:

Electrostatic Repulsion : The three adjacent phosphate groups in ATP carry a high density of negative charges, creating electrostatic repulsion that destabilizes the molecule. wikipedia.org Hydrolysis relieves some of this repulsion. wikipedia.org

Resonance Stabilization : The resulting inorganic phosphate (Pi) is greatly stabilized by multiple resonance structures, which is not possible to the same extent in ATP. wikipedia.org

Solvation : The products of hydrolysis (ADP, Pi) are more readily solvated (stabilized by interaction with water molecules) than the ATP molecule itself.

The standard free energy change (ΔG°') for the hydrolysis of one mole of ATP to ADP and Pi is approximately -7.3 kcal/mol (or -30.5 kJ/mol). jackwestin.combyjus.comwikipedia.org However, under the actual conditions within a living cell, this value (ΔG) is nearly double, estimated at around -14 kcal/mol (or -57 kJ/mol), due to the high concentration of ATP relative to its products. byjus.comlumenlearning.comquora.com The hydrolysis of ATP to AMP and PPi releases even more energy, with a standard free energy change (ΔG°') of -10.9 kcal/mol (or -45.6 kJ/mol). byjus.comwikipedia.org

Standard Free Energy Release from ATP Hydrolysis
Hydrolysis ReactionΔG°' (kcal/mol)ΔG°' (kJ/mol)
ATP + H₂O → ADP + Pi-7.3-30.5
ATP + H₂O → AMP + PPi-10.9-45.6

Coupling of ATP Hydrolysis to Cellular Work and Processes

Cells harness the energy released from ATP hydrolysis by coupling this exergonic reaction to endergonic (energy-requiring) processes. jackwestin.comjove.com This strategy of energy coupling allows ATP to power a wide range of essential cellular activities. jove.com

Active Transport Mechanisms (e.g., Na+/K+-ATPase)

Active transport is a process that moves solutes across a biological membrane against their concentration gradient, a task that requires energy. wikipedia.org Transmembrane ATPases utilize the chemical energy of ATP to perform this work. wikipedia.org A primary example is the sodium-potassium pump (Na+/K+-ATPase). wikipedia.orgbyjus.com This pump is crucial for maintaining the electrochemical gradients across the cell membrane, which are vital for nerve impulse transmission, nutrient uptake, and cell volume regulation. nih.gov

The mechanism involves the direct coupling of ATP hydrolysis to ion transport:

Three sodium ions (Na⁺) from inside the cell bind to the pump protein. nih.govresearchgate.net

This binding stimulates the hydrolysis of one ATP molecule. The terminal phosphate group is transferred directly to the pump, a process called phosphorylation. jove.com

Phosphorylation induces a conformational change in the pump, causing it to release the three Na⁺ ions to the outside of the cell. jove.comresearchgate.net

Two potassium ions (K⁺) from outside the cell then bind to the pump in its new conformation. nih.govresearchgate.net

This binding triggers the dephosphorylation (release of the phosphate group), causing the pump to revert to its original shape. jove.com

In its original conformation, the pump releases the two K⁺ ions into the cell's interior, completing the cycle. jove.comnih.gov

For each molecule of ATP hydrolyzed, the pump transports three Na⁺ ions out of the cell and two K⁺ ions into the cell. jackwestin.comwikipedia.orgnih.gov

Muscle Contraction and Cytoskeletal Dynamics

The movement of motor proteins along the cytoskeleton is a fundamental process underlying muscle contraction, intracellular transport, and cell division. pearson.comnih.gov These motor proteins, such as myosin, kinesin, and dynein, are ATPases that convert the chemical energy from ATP hydrolysis into mechanical work. nih.govlibretexts.org

In skeletal muscle, contraction results from the sliding of actin (thin) filaments past myosin (thick) filaments. libretexts.org This is driven by the myosin power stroke cycle, which is fueled by ATP:

Attachment : In its high-energy state (after hydrolyzing a previous ATP), the myosin head binds to an actin filament. libretexts.org

Power Stroke : The release of the inorganic phosphate (Pi) from the myosin head triggers the power stroke. nus.edu.sg The myosin head pivots, pulling the actin filament along with it. This is the force-generating step. nus.edu.sg

Detachment : A new molecule of ATP binds to the myosin head, causing it to detach from the actin filament. nus.edu.sg Without ATP, the myosin remains locked to the actin in a state of rigor (as seen in rigor mortis). nus.edu.sg

Re-cocking : The bound ATP is hydrolyzed to ADP and Pi. libretexts.orgnus.edu.sg The energy released from this hydrolysis "re-cocks" the myosin head, returning it to its high-energy conformation, ready to begin another cycle. libretexts.org

Similarly, motor proteins like kinesin and dynein "walk" along microtubule tracks to transport organelles and other cellular cargo, with each step powered by a cycle of ATP hydrolysis and conformational change. pearson.comnih.gov

Macromolecular Synthesis (DNA, RNA, Proteins, Lipids)

The synthesis of large biological macromolecules is an energy-intensive process that relies on the hydrolysis of Adenosine-5'-triphosphate (B57859) (ATP). ATP provides the necessary energy to form covalent bonds, making it fundamental for the creation of nucleic acids, proteins, and lipids, which are essential for cell growth, replication, and maintenance. creative-proteomics.comnews-medical.net

DNA and RNA Synthesis The replication and transcription of genetic material are critically dependent on ATP. creative-proteomics.com In DNA synthesis, ATP serves multiple functions. The enzyme DNA helicase utilizes the energy from ATP hydrolysis to unwind the DNA double helix, separating the two strands to create a template for replication. creative-proteomics.comnih.gov Furthermore, ATP is a direct precursor for one of the four deoxyribonucleoside triphosphates (dNTPs) required for building the new DNA strand; it is converted to deoxyadenosine (B7792050) triphosphate (dATP) before being incorporated into the growing chain by DNA polymerase. labxchange.orgwikipedia.org The process of joining DNA fragments, particularly on the lagging strand, is catalyzed by DNA ligase, an enzyme that also uses the energy from ATP hydrolysis to form phosphodiester bonds. creative-proteomics.com

Similarly, RNA synthesis, or transcription, is powered by ATP. creative-proteomics.com RNA polymerase uses the energy from ATP hydrolysis to move along the DNA template and catalyze the formation of the messenger RNA (mRNA) strand. creative-proteomics.comfiveable.me ATP itself is also one of the four ribonucleoside triphosphates that serve as the building blocks for the new RNA molecule. creative-proteomics.comlabxchange.org

Table 1: Role of ATP in DNA and RNA Synthesis

ProcessEnzyme/ComponentFunction of ATPReference
DNA ReplicationDNA HelicaseProvides energy to unwind the DNA double helix. creative-proteomics.comnih.gov
DNA ReplicationDNA PolymeraseServes as a precursor for dATP, a building block of DNA. labxchange.orgwikipedia.org
DNA ReplicationDNA LigaseProvides energy to seal nicks in the DNA backbone. creative-proteomics.com
RNA TranscriptionRNA PolymerasePowers the synthesis of the mRNA strand and serves as a monomer building block. creative-proteomics.comcreative-proteomics.com

Protein Synthesis Protein synthesis, or translation, is one of the most energetically expensive processes in the cell, with ATP playing a crucial role at several stages. quora.comresearchgate.net The initial step, known as tRNA charging or aminoacylation, involves the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This reaction is catalyzed by aminoacyl-tRNA synthetases and consumes ATP to form a high-energy bond between the amino acid and tRNA. creative-proteomics.comcreative-proteomics.com This "charged" tRNA is then ready to be used by the ribosome.

The formation of a single peptide bond between amino acids requires the hydrolysis of at least four high-energy phosphate bonds. researchgate.netarxiv.org This includes the equivalent of two ATP molecules for charging the tRNA and two molecules of Guanosine (B1672433) triphosphate (GTP), another energy-rich nucleotide, for the initiation and translocation steps on the ribosome. arxiv.orgharvard.eduquora.com

Lipid Synthesis The biosynthesis of lipids, including fatty acids and phospholipids, also requires energy input from ATP. nih.gov Fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, an irreversible reaction catalyzed by the enzyme acetyl-CoA carboxylase, which is driven by the hydrolysis of ATP. nih.govresearchgate.net The subsequent stepwise addition of two-carbon units to the growing fatty acid chain requires further energy expenditure, with each cycle consuming one molecule of ATP and two molecules of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov These newly synthesized fatty acids are then used to create more complex lipids like phospholipids, the primary components of cell membranes. nih.govnih.gov

Enzyme-Catalyzed Reactions and Protein Phosphorylation Events

The energy released from the hydrolysis of ATP is harnessed to drive many enzyme-catalyzed reactions that would otherwise be energetically unfavorable. fiveable.me This process, known as energy coupling, is fundamental to cellular metabolism. fiveable.me Beyond providing general energy, ATP plays a direct role in a specific and widespread mechanism of cellular regulation: protein phosphorylation. creative-proteomics.com

ATP in Enzyme-Catalyzed Reactions Many biochemical reactions required for life are endergonic, meaning they require an input of energy to proceed. Cells overcome this thermodynamic barrier by coupling these reactions to the exergonic hydrolysis of ATP. fiveable.me The transfer of the terminal phosphate group from ATP to a substrate or an enzyme can create a high-energy, unstable intermediate, which then proceeds to form the final product. This strategy is employed in numerous metabolic pathways, from the synthesis of macromolecules to active transport across cell membranes. news-medical.netfiveable.me

Protein Phosphorylation Protein phosphorylation is a key post-translational modification where a phosphate group is covalently added to an amino acid residue within a protein. cusabio.comthermofisher.com This process is a primary mechanism for regulating protein function, activity, and cellular signaling. thermofisher.comwikipedia.org

The reaction is catalyzed by a class of enzymes called protein kinases. creative-proteomics.com These enzymes facilitate the transfer of the terminal (gamma) phosphate group from an ATP molecule to the hydroxyl (-OH) group of specific amino acid side chains, most commonly serine, threonine, or tyrosine. creative-proteomics.comthermofisher.com

The addition of the negatively charged phosphate group can induce significant conformational changes in the protein's structure. thermofisher.comwikipedia.org These structural alterations can, in turn:

Activate or inhibit the protein's enzymatic activity. wikipedia.org

Create binding sites for other proteins to interact with.

Mark the protein for degradation. wikipedia.org

This entire process is reversible; enzymes known as protein phosphatases catalyze the removal of the phosphate group (dephosphorylation), returning the protein to its original state. cusabio.comresearchgate.net The dynamic balance between kinase and phosphatase activity allows the cell to rapidly switch proteins "on" or "off" in response to internal and external signals. thermofisher.com

Table 2: Key Components of Protein Phosphorylation

ComponentDescriptionRoleReference
Adenosine-5'-triphosphate (ATP)The universal energy currency of the cell.Donates the phosphate group for the phosphorylation reaction. creative-proteomics.comthermofisher.com
Protein KinaseA family of enzymes that catalyze phosphorylation.Transfers the phosphate group from ATP to the target protein. creative-proteomics.comresearchgate.net
Substrate ProteinThe protein that becomes phosphorylated.Its function, localization, or stability is altered by phosphorylation. researchgate.net
Protein PhosphataseA family of enzymes that catalyze dephosphorylation.Removes the phosphate group, reversing the action of the kinase. cusabio.comwikipedia.org
Phosphorylated ResiduesAmino acids with hydroxyl groups.Typically Serine, Threonine, or Tyrosine residues that accept the phosphate group. cusabio.comthermofisher.com

Chromatin Remodeling by ATP-dependent Enzymes

In eukaryotic cells, DNA is tightly packaged into a complex structure called chromatin. wikipedia.org This compact organization presents a barrier to processes that require access to the DNA, such as transcription, replication, and repair. wikipedia.orgoup.com To overcome this, cells employ ATP-dependent chromatin remodeling complexes, which are molecular machines that use the energy from ATP hydrolysis to alter chromatin architecture. wikipedia.orgnih.gov

These multi-subunit enzyme complexes can reposition, eject, or restructure nucleosomes (the basic repeating unit of chromatin, consisting of DNA wrapped around histone proteins). wikipedia.orgnih.gov By doing so, they control the accessibility of genomic DNA to the cellular machinery that reads and maintains the genetic code. nih.govresearchgate.net

ATP-dependent chromatin remodelers are categorized into four main families based on the sequence and structure of their core ATPase subunit. nih.govresearchgate.net

SWI/SNF (Switch/Sucrose Non-Fermentable) Family : This was the first family of remodelers to be identified. oup.com They are known for their ability to slide or eject nucleosomes, often creating nucleosome-depleted regions of DNA that are accessible to transcription factors. nih.gov

ISWI (Imitation Switch) Family : These complexes are generally involved in organizing and spacing nucleosomes into regular arrays. portlandpress.com Unlike SWI/SNF, they typically slide nucleosomes along the DNA rather than ejecting them, contributing to the maintenance of repressed chromatin states. nih.gov

CHD (Chromodomain-Helicase-DNA binding) Family : Members of this family are distinguished by the presence of chromodomains, which can bind to modified histones. nih.gov This links their remodeling activity to the histone code. Some CHD complexes, like the NuRD (Nucleosome Remodeling and Deacetylase) complex, couple ATP-dependent remodeling with histone deacetylase activity to repress gene transcription. bosterbio.com

INO80 (Inositol-requiring 80) Family : This family of remodelers has diverse functions, including roles in transcription, DNA repair, and replication. nih.gov A key function of some INO80 family members, like the SWR1 complex, is to exchange standard histone H2A with a variant (H2A.Z) at gene promoters, which is associated with transcriptional regulation. nih.gov

The mechanism for all these families involves the ATPase subunit binding to the nucleosomal DNA. The hydrolysis of ATP then fuels a series of conformational changes that result in the translocation of DNA relative to the histone octamer, leading to the observed remodeling outcomes like sliding or ejection. nih.govnih.gov

Table 3: Families of ATP-Dependent Chromatin Remodelers

Remodeler FamilyCore ATPase Subunit (Example)Primary FunctionsReference
SWI/SNFSwi2/Snf2Nucleosome sliding and ejection; gene activation. oup.comnih.gov
ISWIISWINucleosome spacing and array organization; gene repression. nih.govportlandpress.com
CHDChd1Transcriptional regulation, often repression; links remodeling to histone modifications. nih.govbosterbio.com
INO80Ino80Histone variant exchange; DNA repair and transcription. nih.gov

Adenosine 5 Triphosphate As a Signaling Molecule: Purinergic Signaling

Extracellular Adenosine-5'-triphosphate (B57859) Release Mechanisms

The regulated release of ATP from cells into the extracellular environment is a fundamental prerequisite for purinergic signaling. This process occurs through several distinct mechanisms, each tailored to specific physiological or pathological conditions. These mechanisms can be broadly categorized into channel-mediated release, vesicle-mediated release, and non-specific release from damaged or stressed cells.

A primary route for the release of ATP from the cytoplasm into the extracellular space is through specialized membrane channels. These channels provide a regulated conduit for ATP to traverse the cell membrane down its concentration gradient.

Pannexins: Pannexin-1 (Panx1) is a well-characterized protein that forms large-pore channels in the plasma membrane, known as pannexons. nih.gov These channels are permeable to molecules up to 1.5 kDa, which includes ATP. nih.gov The opening of Panx1 channels can be triggered by various stimuli, including mechanical stress and the activation of other cell surface receptors. nih.govmdpi.com For instance, mechanical strain on astrocytes can induce ATP release predominantly through Panx1 channels. nih.gov Furthermore, the activation of P2X and P2Y receptors by extracellular ATP can, in turn, activate pannexons, creating a positive feedback loop that amplifies the purinergic signal. nih.gov

Connexins: Connexins are proteins that form gap junctions, which are channels that directly connect the cytoplasm of adjacent cells. However, connexins can also form hemichannels, which are half of a gap junction channel present on the cell surface, providing a pathway between the cytoplasm and the extracellular space. nih.govmdpi.com These hemichannels, particularly those composed of connexin 43 (Cx43), have been shown to be permeable to ATP. nih.govmdpi.com The opening of connexin hemichannels can be initiated by various physiological and pathological stimuli, contributing to the propagation of intercellular calcium waves through the release of ATP. pnas.org

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The role of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter and chloride channel, in ATP release has been a subject of investigation. Some studies have suggested that CFTR can function as a channel for ATP or regulate other ATP-permeable channels. nih.govrupress.org However, other research indicates that mechanically induced ATP release can occur independently of CFTR, suggesting that its role may be more complex and potentially cell-type specific. physiology.orgnih.gov

In a process analogous to neurotransmitter release, ATP can be packaged into intracellular vesicles and released into the extracellular space via exocytosis. This mechanism allows for the controlled, quantal release of ATP. A key protein in this process is the vesicular nucleotide transporter (VNUT), also known as SLC17A9. nih.govnih.gov VNUT is responsible for transporting ATP from the cytoplasm into secretory vesicles. patsnap.com Upon cellular stimulation, these ATP-loaded vesicles fuse with the plasma membrane, releasing their contents into the extracellular milieu. pnas.org This vesicular release of ATP is crucial in various cell types, including neutrophils, where it plays a role in cell migration. nih.gov

Under conditions of cellular stress, injury, or death (necrosis and apoptosis), the integrity of the plasma membrane is compromised, leading to the non-specific release of intracellular contents, including high concentrations of ATP, into the extracellular environment. researchgate.netmdpi.com This massive release of ATP acts as a danger signal, alerting neighboring cells to tissue damage and initiating inflammatory and immune responses. nih.gov For instance, ATP released from dying autophagic cells can activate the inflammasome in macrophages. nih.gov Similarly, stressed osteocytes can release adenosine (B11128) diphosphate (B83284) (ADP), a breakdown product of ATP, which triggers a rescue response from healthy neighboring cells. pnas.org

Purinergic Receptors and Signal Transduction

Once in the extracellular space, ATP and its derivatives exert their effects by binding to and activating a specific class of cell surface receptors known as purinergic receptors. wikipedia.org These receptors are broadly divided into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors. nih.gov

P2X receptors are a family of ion channels that are directly gated by the binding of extracellular ATP. wikipedia.org In mammals, seven distinct P2X receptor subtypes have been identified (P2X1-P2X7). nih.govnih.gov These receptors assemble as either homotrimeric or heterotrimeric channels, each composed of three subunits. nih.govguidetopharmacology.org Each subunit possesses two transmembrane domains, intracellular N- and C-termini, and a large extracellular loop that forms the ATP-binding site at the interface between adjacent subunits. nih.gov

Upon ATP binding, the P2X receptor undergoes a conformational change that opens an intrinsic, non-selective cation channel. wikipedia.org This allows the influx of sodium (Na+) and calcium (Ca2+) ions into the cell, leading to membrane depolarization and an increase in intracellular calcium concentration. nih.gov The influx of these ions initiates various downstream signaling events. The different P2X receptor subtypes exhibit distinct pharmacological properties and are expressed in a wide variety of tissues, where they are involved in diverse physiological processes, including neurotransmission, muscle contraction, and inflammation. wikipedia.orgwikipedia.org

Table 1: Overview of P2X Receptor Subtypes

Receptor Subtype Key Characteristics
P2X1 Predominantly found in smooth muscle cells. wikipedia.org
P2X2 Widespread in the autonomic nervous system. wikipedia.org
P2X3 Commonly co-expressed with P2X2 in sensory neurons. wikipedia.org
P2X4 Implicated in pain and inflammation. nih.gov
P2X5 Involved in inflammatory bone loss. nih.gov
P2X6 Forms functional heterotrimeric channels with other P2X subunits.

| P2X7 | Requires high concentrations of ATP for activation and is involved in immune responses and apoptosis. mdpi.comwikipedia.org |

This table provides a simplified overview of the general characteristics of P2X receptor subtypes.

P2Y receptors are a family of G-protein coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP). wikipedia.orgnih.gov To date, eight mammalian P2Y receptors have been cloned: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. wikipedia.org Structurally, P2Y receptors possess the characteristic seven transmembrane helices of GPCRs, with an extracellular N-terminus and an intracellular C-terminus. wikipedia.org

Upon agonist binding, P2Y receptors undergo a conformational change that enables them to interact with and activate intracellular heterotrimeric G-proteins. The specific G-protein activated depends on the P2Y receptor subtype. Based on their G-protein coupling, P2Y receptors can be divided into two main subfamilies. guidetopharmacology.org

Gq/11-coupled P2Y receptors: This group includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11. guidetopharmacology.orgnih.gov Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govqiagen.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govnih.gov

Gi/o-coupled P2Y receptors: This group includes P2Y12, P2Y13, and P2Y14. guidetopharmacology.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.org

The diverse signaling pathways initiated by P2Y receptor activation regulate a multitude of cellular processes, including cell proliferation, migration, and secretion. nih.gov

Table 2: P2Y Receptor Subtypes, Agonists, and G-Protein Coupling

Receptor Subtype Primary Agonist(s) G-Protein Coupling
P2Y1 ADP guidetopharmacology.org Gq/11 guidetopharmacology.org
P2Y2 ATP, UTP guidetopharmacology.org Gq/11 guidetopharmacology.org
P2Y4 UTP nih.gov Gq/11, Go nih.gov
P2Y6 UDP nih.gov Gq/11, G12/13 nih.gov
P2Y11 ATP nih.gov Gq/11, Gs nih.gov
P2Y12 ADP nih.gov Gi/o guidetopharmacology.org
P2Y13 ADP nih.gov Gi/o guidetopharmacology.org

| P2Y14 | UDP-glucose guidetopharmacology.org | Gi/o guidetopharmacology.org |

This table summarizes the primary agonists and G-protein coupling for the different P2Y receptor subtypes.

P1 Receptors (Adenosine Receptors) and Signaling by ATP Degradation Products

Extracellular adenosine-5'-triphosphate (ATP) is not only a signaling molecule in its own right but also the precursor to other signaling molecules, most notably adenosine. The actions of adenosine are mediated by a class of G protein-coupled receptors known as P1 receptors, or adenosine receptors. wikipedia.orgreactome.org There are four subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3, each encoded by a different gene. wikipedia.orgnih.gov These receptors have distinct and sometimes overlapping functions throughout the body.

The generation of adenosine from extracellular ATP is a critical step in purinergic signaling, effectively linking the ATP-driven P2 receptors with the adenosine-driven P1 receptors. This metabolic relationship is crucial in various physiological and pathophysiological conditions, including hypoxia, ischemia, and mechanical stress, where ATP is released from cells. nih.gov The subsequent breakdown of ATP to adenosine allows for a nuanced and temporally controlled cellular response.

The signaling cascades initiated by the activation of P1 receptors are diverse and depend on the receptor subtype and the cell type in which they are expressed.

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. frontiersin.org

A2A and A2B Receptors: Conversely, these receptors usually couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP concentrations. nih.govfrontiersin.org In some instances, the A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov

The functional consequences of P1 receptor activation are widespread. In the cardiovascular system, both A1 and A2A receptors are involved in regulating myocardial oxygen consumption and coronary blood flow. wikipedia.orgreactome.org In the brain, they modulate the release of neurotransmitters like dopamine (B1211576) and glutamate. wikipedia.orgreactome.org Furthermore, A2B and A3 receptors are primarily located in peripheral tissues and play roles in inflammation and immune responses. wikipedia.orgreactome.org

Table 1: Characteristics of P1 (Adenosine) Receptor Subtypes

Receptor Subtype Primary G Protein Coupling Signaling Effect Key Functions
A1 Gi Inhibits adenylyl cyclase, ↓ cAMP Cardiac regulation, neurotransmitter release modulation, osteoclast differentiation wikipedia.orgnih.govfrontiersin.org
A2A Gs Stimulates adenylyl cyclase, ↑ cAMP Vasodilation, anti-inflammatory effects, neurotransmitter release modulation wikipedia.orgnih.govfrontiersin.org
A2B Gs, Gq Stimulates adenylyl cyclase (↑ cAMP), activates phospholipase C (↑ Ca2+) Inflammation, immune responses, glucose metabolism in astrocytes wikipedia.orgnih.gov
A3 Gi Inhibits adenylyl cyclase, ↓ cAMP Inflammation, immune responses wikipedia.orgfrontiersin.org

Ectonucleotidases and Extracellular Adenosine-5'-triphosphate Metabolism

The concentration and availability of extracellular ATP and its breakdown products are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. These enzymes are crucial for terminating ATP-mediated signaling and for generating other bioactive molecules like adenosine diphosphate (ADP) and adenosine. nih.govfrontiersin.org This enzymatic cascade is a key component of the purinergic signaling system, determining whether the local cellular environment is dominated by ATP or adenosine. nih.gov

The primary ectonucleotidases involved in the metabolism of extracellular ATP are members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family and ecto-5'-nucleotidase (eN/CD73).

CD39 (E-NTPDase1) Activity and Regulation

CD39, also known as E-NTPDase1, is a key ectonucleotidase that hydrolyzes ATP and ADP to adenosine monophosphate (AMP). frontiersin.orgfrontiersin.org This integral membrane protein requires calcium or magnesium ions for its activity. frontiersin.orgfrontiersin.org The primary function of CD39 is to regulate the levels of extracellular ATP and ADP, thereby modulating purinergic signaling. biorxiv.org By converting pro-inflammatory ATP into the less active AMP, CD39 plays a significant role in controlling inflammation. nih.gov

The expression and activity of CD39 can be modulated by various factors. For instance, its expression can be upregulated in activated and memory T-lymphocytes, suggesting a role in the inflammatory response. nih.gov In the context of the tumor microenvironment, hypoxia can induce the expression of CD39, contributing to an immunosuppressive environment through the eventual production of adenosine. researchgate.net

The activity of CD39 is crucial in various physiological processes. On endothelial cells, CD39 helps to maintain blood fluidity and prevent thrombosis by metabolizing ADP released from platelets. nih.gov Alterations in CD39 expression or activity have been implicated in several diseases, including chronic lymphocytic leukemia, cardiac disease, and HIV. nih.gov

CD73 (Ecto-5'-Nucleotidase) Activity and Regulation

CD73, or ecto-5'-nucleotidase, is a glycosyl phosphatidylinositol (GPI)-anchored membrane protein that catalyzes the final step in the extracellular conversion of ATP to adenosine by hydrolyzing AMP. nih.govnih.gov This enzyme works in concert with CD39 to generate adenosine, a potent signaling molecule with diverse physiological effects. nih.gov

The regulation of CD73 is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. nih.gov For example, its expression is known to be induced during conditions of ischemia and hypoxia. nih.gov This upregulation is thought to be a primary mechanism for adenosine production in these circumstances. nih.gov

CD73-generated adenosine plays a critical role in tissue protection and immune regulation. researchgate.netelsevierpure.com By activating adenosine receptors, it can suppress immune responses, which is particularly relevant in the tumor microenvironment where it contributes to immunoescape. researchgate.netfrontiersin.org The immunosuppressive properties of adenosine have led to the investigation of CD73 as a therapeutic target in cancer. frontiersin.org

Role of Other Ectoenzymes (e.g., Adenylate Kinase, Nucleoside Diphosphate Kinase)

While CD39 and CD73 are the primary enzymes in the canonical pathway of extracellular ATP degradation, other ectoenzymes also contribute to the metabolism of extracellular nucleotides. These include adenylate kinase (AK) and nucleoside diphosphate kinase (NDPK).

Adenylate Kinase (AK): Traditionally viewed as an intracellular enzyme responsible for maintaining adenine (B156593) nucleotide homeostasis, ecto-AK activity has been identified on cell surfaces and in secretions. atsjournals.org AK catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP. nih.gov This activity can either generate ADP, which can activate certain P2Y receptors, or consume AMP, thereby modulating the substrate available for CD73. The presence of extracellular AK adds another layer of complexity to the regulation of purinergic signaling. atsjournals.org

Nucleoside Diphosphate Kinase (NDPK): NDPK, another enzyme typically associated with intracellular nucleotide metabolism, has also been found to have ecto-activity. atsjournals.org NDPK catalyzes the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate to a nucleoside diphosphate. This allows for the interconversion of different nucleotides in the extracellular space, further diversifying the potential signaling molecules available to activate purinergic receptors. atsjournals.org

Table 2: Key Ectoenzymes in Extracellular ATP Metabolism

Enzyme EC Number Reaction Catalyzed Primary Role in Purinergic Signaling
CD39 (E-NTPDase1) 3.6.1.5 ATP → ADP + Pi; ADP → AMP + Pi Initiates the breakdown of ATP, reducing P2X/P2Y receptor activation and providing substrate for CD73. frontiersin.orgfrontiersin.org
CD73 (Ecto-5'-Nucleotidase) 3.1.3.5 AMP → Adenosine + Pi Produces adenosine, the ligand for P1 receptors, leading to immunosuppressive and other signaling effects. nih.govnih.gov
Adenylate Kinase (AK) 2.7.4.3 ATP + AMP ⇌ 2 ADP Modulates the balance of extracellular adenine nucleotides, influencing both P2 and P1 receptor signaling. atsjournals.orgnih.gov
Nucleoside Diphosphate Kinase (NDPK) 2.7.4.6 NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂ Interconverts different nucleoside triphosphates and diphosphates, expanding the range of potential purinergic signals. atsjournals.org

Intracellular Signaling Cascades Mediated by Adenosine-5'-triphosphate

The binding of ATP to its P2 receptors initiates a variety of intracellular signaling cascades that ultimately lead to a cellular response. wisdomlib.orgjove.com These pathways involve a series of molecular events, often including protein phosphorylation catalyzed by kinases, which transmit and amplify the initial signal from the cell surface to intracellular targets. quora.comnih.gov

Kinase Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt Pathway)

Two of the most prominent kinase cascades activated by ATP are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a highly conserved signaling module that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.net Extracellular ATP has been shown to activate MAPK pathways in various cell types. nih.gov For example, in the fungus Trichoderma atroviride, extracellular ATP activates both the Tmk1 and Tmk3 MAPK pathways, which are involved in the injury response. nih.gov In ovarian cancer cells, ATP is one of the stimuli that can activate the MAPK signaling pathway. researchgate.net The activation of this pathway typically involves a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAP kinase (MAPK). youtube.com The activated MAPK can then phosphorylate various downstream targets, including transcription factors, to elicit a cellular response. youtube.com

PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial intracellular signaling pathway that governs cell survival, growth, and proliferation. wikipedia.orgcreative-diagnostics.com The activation of this pathway is initiated by the recruitment of PI3K to the cell membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). cusabio.com PIP3 then acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). creative-diagnostics.com Once recruited to the membrane, Akt is phosphorylated and activated by other kinases. creative-diagnostics.com Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and growth. cusabio.com Studies have shown that extracellular ATP can stimulate cell proliferation through the PI3K/Akt pathway. nih.gov In human glioma cells, for instance, ATP-induced proliferation is mediated by the PI3K/Akt, as well as the ERK and PKC, signaling pathways. nih.gov

Table 3: Overview of ATP-Mediated Intracellular Kinase Cascades

Signaling Pathway Key Activating Step Major Downstream Effects
MAPK Pathway Activation of a three-tiered kinase cascade (MAPKKK → MAPKK → MAPK) Regulation of gene expression, cell proliferation, differentiation, and apoptosis. researchgate.netyoutube.com
PI3K/Akt Pathway PI3K-mediated generation of PIP3 and subsequent activation of Akt Promotion of cell survival, growth, and proliferation; inhibition of apoptosis. wikipedia.orgcreative-diagnostics.com

Adenylate Cyclase and Cyclic AMP Production

The interaction of extracellular nucleotides with specific P2Y receptors can modulate the activity of Adenylate Cyclase, a key enzyme in cellular signaling. Notably, the P2Y11 receptor, a G-protein coupled receptor (GPCR), is directly linked to the activation of Adenylate Cyclase. Stimulation of the P2Y11 receptor by ATP leads to an increase in the intracellular concentration of cyclic Adenosine Monophosphate (cAMP). researchgate.net

This elevation in cAMP has significant physiological consequences. For instance, in the human cardiovascular system, the P2Y12 receptor, primarily activated by ADP, is responsible for sustained platelet aggregation. This is achieved through the inhibition of Adenylate Cyclase, which results in a decrease in cAMP levels, a state necessary for hemostasis. nih.gov In the context of the immune system, increased intracellular cAMP concentration is associated with potent anti-inflammatory signals. Extracellular ATP can inhibit the proliferation and cytokine production of T lymphocytes and Natural Killer (NK) cells through a cAMP-dependent mechanism. researchgate.net In human dendritic cells, ATP stimulation elevates cAMP, which in turn blocks the production of pro-inflammatory cytokines while leaving anti-inflammatory cytokines unaffected or even up-regulated. researchgate.net Thus, by influencing Adenylate Cyclase activity and subsequent cAMP levels, ATP can exert both stimulatory and inhibitory control over cellular functions depending on the receptor subtype and cell type involved.

Intracellular Calcium Signaling Modulation

Extracellular ATP is a potent modulator of intracellular calcium ([Ca2+]i) signaling, a ubiquitous mechanism for regulating cellular processes. ATP exerts this control through two main classes of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G-protein coupled receptors.

Activation of P2X receptors by ATP directly opens a channel permeable to cations, including Ca2+, leading to a rapid influx of calcium from the extracellular environment. nih.gov In contrast, the stimulation of most P2Y receptors (such as P2Y1, P2Y2, and P2Y4) initiates a well-defined intracellular cascade. nih.gov This process begins with the activation of Phospholipase C (PLC) via a G-protein. nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.govnih.gov

This ATP-evoked release of intracellular Ca2+ is a fundamental signaling mechanism observed in numerous cell types, including astrocytes in the central nervous system. nih.gov The resulting elevation in cytosolic Ca2+, whether through influx or release from stores, can propagate to adjacent cells, creating intercellular calcium waves. researchgate.net This wave propagation is often mediated by the release of ATP from the initially stimulated cell, which then activates purinergic receptors on neighboring cells in a regenerative cycle. nih.govresearchgate.net This coordinated cellular response is crucial for various physiological functions, from neuronal communication to epithelial cell responses. biologists.com

Receptor FamilyMechanism of Ca2+ IncreaseKey IntermediariesSpeed of Onset
P2X Receptors Direct influx of extracellular Ca2+ through an ion channel.None (receptor is the channel)Rapid
P2Y Receptors Release of Ca2+ from intracellular stores (endoplasmic reticulum).G-protein, Phospholipase C (PLC), Inositol 1,4,5-trisphosphate (IP3)Slower (involves enzymatic cascade)

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation and Metabolic Regulation

Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a crucial cellular energy sensor that maintains metabolic homeostasis. wikipedia.orgnih.govwikipedia.org It is activated in response to stresses that deplete cellular ATP, leading to an increased AMP:ATP ratio. nih.gov Extracellular purinergic signaling can influence AMPK activity through several distinct mechanisms.

Conversely, under certain conditions, extracellular ATP can have a suppressive effect on AMPK activation. For example, ATP released through connexin hemichannels can activate purinergic receptors that, in turn, stimulate the Akt/mTOR pathway, which is known to inhibit AMPK. nih.gov In this context, promoting the degradation of extracellular ATP or inhibiting P2 receptors leads to an augmentation of AMPK activity. nih.gov

Furthermore, adenosine, the breakdown product of ATP, also plays a significant role in AMPK regulation. Extracellular adenosine can be taken into the cell by nucleoside transporters. wikipedia.org Once inside, it is phosphorylated by adenosine kinase to form AMP. wikipedia.org This localized increase in intracellular AMP concentration directly activates the AMPK signaling pathway, subsequently phosphorylating downstream targets like acetyl-CoA carboxylase (ACC) to regulate metabolic processes. wikipedia.org Therefore, extracellular ATP can modulate cellular metabolism via AMPK through both direct receptor-mediated signaling and indirectly through its conversion to adenosine.

MoleculeMechanism of AMPK ModulationReceptor/Transporter InvolvedEffect on AMPK
Extracellular ATP/ADP/UTP Direct phosphorylation via receptor signaling.P2Y1, P2Y2, P2Y4 ReceptorsActivation
Extracellular ATP (via Hemichannels) Activation of inhibitory Akt/mTOR pathway.P2 ReceptorsSuppression
Extracellular Adenosine Transport into the cell and conversion to AMP.Nucleoside Transporters (e.g., CNT2)Activation

Physiological Roles of Purinergic Signaling

Purinergic signaling, driven by extracellular ATP and its derivatives, plays a wide range of regulatory roles across virtually all physiological systems. Its functions can be broadly categorized into short-term events, such as neurotransmission and muscle contraction, and long-term (trophic) effects, including cell proliferation, migration, and death, which are vital for development and regeneration.

Neuronal Communication and Neuroinflammation

In the central nervous system (CNS), ATP serves as a ubiquitous signaling molecule, acting as a neurotransmitter, neuromodulator, and a key mediator of neuron-glia communication. ATP is stored in presynaptic vesicles and can be co-released with other classical neurotransmitters. wikipedia.org Once in the extracellular space, it activates P2X and P2Y receptors on both pre- and post-synaptic membranes, modulating synaptic transmission and plasticity. Furthermore, ATP released from astrocytes (a type of glial cell) can communicate with neurons and other astrocytes, propagating signals across the brain. wikipedia.org

Under pathological conditions such as trauma, ischemia, or neurodegenerative disease, damaged or stressed brain cells release large quantities of ATP into the extracellular environment. wikipedia.org This surge in extracellular ATP acts as a potent "danger signal," triggering neuroinflammatory responses. Microglia, the resident immune cells of the CNS, are particularly sensitive to extracellular ATP. ATP binding to microglial P2 receptors, especially P2X7, induces a rapid chemotactic response, drawing these cells to the site of injury. wikipedia.org This activation leads to profound changes in microglia, promoting the release of pro-inflammatory cytokines and other mediators, which contributes to the neuroinflammatory state seen in conditions like Alzheimer's disease. wikipedia.org

Immune Cell Modulation and Inflammatory Responses

Extracellular ATP is a pivotal regulator of the immune system, often acting as a damage-associated molecular pattern (DAMP) that signals cellular stress or injury. Released from damaged cells or activated immune cells, ATP can initiate and amplify inflammatory responses. It acts on P2 receptors expressed on virtually all immune cells, including neutrophils, macrophages, dendritic cells, and lymphocytes, influencing their migration, activation, and effector functions. nih.gov

The role of ATP in inflammation is complex and context-dependent. nih.gov At high concentrations, typically found at sites of injury, ATP is strongly pro-inflammatory. For example, activation of the P2X7 receptor on macrophages and dendritic cells by high levels of ATP can trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the processing and release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). However, ATP can also exhibit anti-inflammatory properties. This can occur at lower concentrations or through signaling via specific receptors like P2Y11, which can increase cAMP levels and suppress the production of pro-inflammatory mediators in human dendritic cells. researchgate.net The ultimate effect of ATP on the immune response depends on a delicate balance between its concentration, the specific P2 receptor subtypes engaged, and the local cytokine environment. nih.gov

Immune Cell TypeEffect of Extracellular ATPKey Receptor(s)Functional Outcome
Macrophages/Dendritic Cells Activation, Chemotaxis, Inflammasome ActivationP2X7, P2Y ReceptorsPro-inflammatory cytokine release (e.g., IL-1β)
Neutrophils Chemotaxis, Activation, Mediator ReleaseP2Y2 ReceptorsRecruitment to inflammation site
Lymphocytes (T cells, NK cells) Proliferation and Cytokine ProductionP2 ReceptorsInhibition (via cAMP increase)
Microglia Activation, Chemotaxis, Pro-inflammatory Cytokine ReleaseP2X7, P2Y ReceptorsNeuroinflammation

Regulation of Vascular Tone and Blood Flow

Purinergic signaling is a fundamental mechanism in the control of vascular tone and the regulation of blood flow. nih.gov ATP exerts a dual and opposing control over blood vessel diameter depending on its source and site of action.

Vasoconstriction: ATP is stored and released as a co-transmitter with noradrenaline from perivascular sympathetic nerves that innervate blood vessels. nih.gov When released, this neurally-derived ATP acts directly on P2X1 receptors located on vascular smooth muscle cells, causing them to contract. nih.gov This leads to vasoconstriction, an increase in peripheral resistance, and a rise in blood pressure.

Vasodilation: In contrast, ATP released from endothelial cells lining the blood vessels leads to vasodilation. nih.gov Endothelial cells release ATP in response to various stimuli, most notably the shear stress created by changes in blood flow, as well as hypoxia. This released ATP acts on P2Y receptors on the endothelial cells themselves. nih.gov This autocrine/paracrine stimulation triggers an increase in intracellular calcium within the endothelial cells, leading to the production and release of vasodilating substances, primarily nitric oxide (NO) and endothelium-derived hyperpolarizing factor. nih.gov These factors then act on the adjacent smooth muscle cells, causing them to relax, which results in vasodilation and increased blood flow. nih.gov ATP released from red blood cells under low oxygen conditions also contributes to this vasodilatory response, helping to match oxygen supply with demand. nih.gov

Pancreatic Beta Cell Function and Hepatic Glycolipid Metabolism

Adenosine-5'-triphosphate (ATP), released from pancreatic islet beta cells and hepatocytes, plays a significant role as a signaling molecule in regulating metabolic functions. nih.govwilddata.cn The released ATP and its breakdown products—adenosine diphosphate (ADP), adenosine monophosphate (AMP), and adenosine—modulate islet beta cell activity and liver glycolipid metabolism through the activation of purinergic P2 receptors. nih.govnih.gov

In pancreatic β-cells, extracellular ATP (eATP) influences insulin (B600854) secretion by modulating intracellular calcium (Ca²⁺) concentrations. nih.gov It can trigger the influx of extracellular Ca²⁺ via ion-channel-linked P2X receptors. nih.gov Additionally, eATP acts on G protein-coupled P2Y receptors, which stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of Ca²⁺ from internal stores. nih.gov

In the liver, purinergic receptors are present on hepatocytes and are involved in the regulation of metabolic processes. nih.gov Administration of ATP has been shown to improve hyperglycemia and reduce fatty liver in diabetic rat models. nih.gov In starved rat hepatocytes, high concentrations of eATP can increase intracellular adenosine levels, which in turn suppresses gluconeogenesis, the process of synthesizing glucose. nih.gov Hepatocyte-released ATP is a critical signaling molecule that regulates the expression of gluconeogenic genes and, consequently, glucose production, especially under conditions of low insulin. nih.gov Dysregulation of ATP production and its release is linked to the development of insulin resistance, hyperglycemia, and hepatic steatosis (fatty liver). nih.gov

Cell Type Receptor Type Signaling Pathway Metabolic Outcome
Pancreatic β-CellP2XIon channel activationInflux of extracellular Ca²⁺, influences insulin secretion
Pancreatic β-CellP2YG protein-coupled, PLC activation, IP3 productionRelease of Ca²⁺ from endoplasmic reticulum, influences insulin secretion
HepatocyteP2 ReceptorsIncreased intracellular adenosineSuppression of gluconeogenesis

Plant Defense Responses and Danger Signaling

In plants, extracellular ATP is recognized as a key danger signal, functioning as a damage-associated molecular pattern (DAMP). wsu.eduresearchgate.netoup.com When plant cells are damaged by herbivores or pathogens, ATP is released from the cytosol into the extracellular space. wsu.eduresearchgate.net This eATP acts as a first-line signal to trigger defense responses. wsu.edu

The perception of eATP in plants is mediated by a specific purinoceptor, a lectin receptor kinase named P2K1, also known as DORN1. wsu.eduportlandpress.com Unlike the P2X and P2Y receptors found in animals, P2K1 is a serine/threonine kinase. wsu.edu Upon binding eATP, the P2K1 receptor initiates a downstream signaling cascade that involves an increase in cytosolic Ca²⁺ levels, MAPK phosphorylation, and changes in gene expression, ultimately mounting a defense response. researchgate.net

Research has demonstrated that eATP signaling is involved in plant responses to a variety of stresses, including wounding. wsu.eduoup.com Pre-treatment of Arabidopsis leaves with ATP induced resistance against the necrotrophic fungus Botrytis cinerea, a response that was dependent on a functional P2K1 receptor. oup.com The signaling pathway of eATP interacts with that of jasmonate (JA), a well-known defense hormone. oup.com Extracellular ATP can directly activate JA signaling through second messengers like Ca²⁺, reactive oxygen species (ROS), and nitric oxide (NO), thereby enhancing the plant's defense against pathogens. oup.com Interestingly, some plant pathogens and pests have evolved strategies to interfere with this defense mechanism by hydrolyzing the eATP molecule. wsu.eduresearchgate.net

Signal Receptor Key Downstream Events Overall Response
Extracellular ATP (eATP)P2K1 (DORN1)Increased cytosolic Ca²⁺Activation of plant defense
MAPK PhosphorylationInduced resistance to pathogens
Activation of Jasmonate signalingResponse to wounding and stress
Altered gene expression

Regulation of Cell Proliferation and Apoptosis Mechanisms

Extracellular ATP is a versatile signaling molecule that can elicit opposing cellular responses, including proliferation and apoptosis (programmed cell death), depending on its concentration and the specific purinergic receptors expressed by the cell. oncotarget.com In the context of cancer biology, high concentrations of eATP have been shown to be directly cytotoxic to various tumor cell types. oncotarget.com

The pro-apoptotic effect of eATP is often mediated through the activation of the P2X7 receptor (P2X7R), a ligand-gated ion channel. oncotarget.comnih.gov In acute myeloid leukemia (AML) cells, for instance, high doses of ATP induce apoptosis by activating P2X7R, while normal hematopoietic stem cells are unaffected. oncotarget.com This activation triggers a cascade of intracellular events, including increased mitochondrial permeability and the activation of caspases, which are key enzymes in the execution of apoptosis. oncotarget.comnih.gov Specifically, the activation of caspase-9, followed by caspase-3 and caspase-7, leads to the characteristic features of apoptosis. oncotarget.comnih.gov Studies have demonstrated that ATP treatment increases the percentage of active caspase-3 positive AML cells. oncotarget.com

In human hepatoma Li-7A cells, ATP was found to cause a time- and dose-dependent inhibition of proliferation, leading to apoptosis. nih.gov This was evidenced by an increase in the active form of caspase-3 and the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). nih.gov In some cell types, such as pulmonary artery endothelial cells, the apoptotic effect of ATP is mediated by its metabolite, adenosine. physiology.org The breakdown of ATP to adenosine, followed by its transport into the cell, can trigger DNA fragmentation, a hallmark of apoptosis. physiology.org This process appears to be independent of cell surface adenosine receptors but may involve alterations in intracellular methylation reactions. physiology.org

Cell Type Receptor/Mediator Mechanism Outcome
Acute Myeloid Leukemia (AML) CellsP2X7RCaspase cascade activation, increased mitochondrial permeabilityApoptosis
Human Hepatoma Li-7A CellsA3 Adenosine ReceptorCaspase-3 activation, PARP cleavageApoptosis, Growth Inhibition
Pulmonary Artery Endothelial CellsAdenosine (ATP metabolite)Intracellular transport, DNA fragmentationApoptosis

Role in Intercellular Communication in Microorganisms (Bacteria, Yeast)

Beyond multicellular organisms, extracellular ATP serves as a crucial signaling molecule for intercellular communication in phylogenetically older unicellular organisms, including bacteria and yeast. nih.govnih.govresearchgate.net These microorganisms can release ATP into their environment, where it acts as a signal to coordinate group behaviors and interact with host organisms. nih.govnih.gov

In the yeast Saccharomyces cerevisiae, eATP and its metabolites are considered intercellular signaling molecules that can, for example, help synchronize sporulation among cells. nih.gov

Bacteria also utilize eATP for signaling. nih.govnih.gov Non-pathogenic Escherichia coli responds to physiologically relevant concentrations of eATP by significantly altering its transcriptional and metabolic landscape. biorxiv.org The response is dependent on the dose and timing of the eATP exposure and results in the regulation of genes related to the metabolism of lipids, amino acids, and vitamins. biorxiv.org This indicates that bacteria can sense and process eATP as an environmental cue, leading to the activation of specific intracellular signaling pathways. biorxiv.orgbiorxiv.org The precise mechanisms by which bacteria secrete ATP are still being elucidated but may involve porins, mechanosensitive channels, or outer membrane vesicles. researchgate.net Furthermore, bacteria can actively take up and metabolize ATP. nih.gov The ability of bacteria to respond to eATP is particularly relevant in the context of host-pathogen interactions, as intestinal bacteria are exposed to elevated eATP levels during inflammation. biorxiv.org

Microorganism Function of eATP Observed Response
Saccharomyces cerevisiae (Yeast)Intercellular signalingSynchronization of sporulation
Escherichia coli (Bacteria)Environmental cueChanges in transcriptional and metabolic profiles
Host-microbe interaction

Regulation of Adenosine 5 Triphosphate Homeostasis

Cellular Energy Sensors and Feedback Mechanisms

Cells possess sophisticated mechanisms to sense their energetic status, which are crucial for initiating adaptive responses to metabolic stress. These systems function as feedback loops, where a decrease in energy levels triggers pathways to restore ATP production and curtail its consumption.

Adenosine (B11128) Monophosphate:Adenosine-5'-triphosphate (B57859) Ratio Sensing

A primary indicator of cellular energy status is the ratio of Adenosine Monophosphate (AMP) to ATP. Under conditions of high energy consumption or impaired ATP synthesis, the concentration of ATP decreases, while the concentrations of Adenosine Diphosphate (B83284) (ADP) and AMP rise. The adenylate kinase reaction (2 ADP ↔ ATP + AMP) ensures that a small decrease in ATP leads to a much larger proportional increase in AMP. This amplification makes the AMP:ATP ratio a highly sensitive sensor of the cell's energy charge. Several metabolic enzymes can directly sense this ratio. For instance, glycogen (B147801) phosphorylase and 6-phosphofructo-1-kinase in muscle are allosterically activated by AMP, stimulating glycogenolysis and glycolysis, respectively, to generate ATP. Conversely, fructose-1,6-bisphosphatase in the liver, an enzyme involved in the ATP-consuming process of gluconeogenesis, is inhibited by AMP.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) System as a Master Regulator

The AMP-activated protein kinase (AMPK) system is a central hub in the regulation of cellular energy homeostasis and is highly conserved across eukaryotes. nih.gov AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. researchgate.net The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to directly sense the cellular energy state. mdpi.com

Activation of AMPK is triggered by an increase in the AMP:ATP and ADP:ATP ratios, which occurs during periods of energy stress such as glucose deprivation, hypoxia, or muscle contraction. nih.govnih.gov The binding of AMP or ADP to the γ subunit induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, leading to a significant increase in AMPK activity. nih.govmdpi.com Conversely, high levels of ATP competitively inhibit the binding of AMP and ADP, thus keeping AMPK in an inactive state. mdpi.com Once activated, AMPK acts to restore energy balance by phosphorylating a multitude of downstream targets. researchgate.net This leads to the stimulation of catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, and the inhibition of anabolic pathways that consume ATP, including the synthesis of proteins, fatty acids, and cholesterol. mdpi.commdpi.com The multifaceted role of AMPK establishes it as a master regulator of cellular metabolism, ensuring that energy supply meets demand.

ConditionAMP:ATP RatioAMPK ActivityMetabolic Outcome
High Energy StateLowLowAnabolic pathways favored (e.g., protein synthesis, lipid synthesis)
Low Energy State (e.g., exercise, starvation)HighHighCatabolic pathways activated (e.g., glucose uptake, fatty acid oxidation)

Inter-organelle Communication and ATP Distribution Dynamics

The eukaryotic cell is compartmentalized into various organelles, each with specific functions and energy requirements. Mitochondria are the primary sites of ATP production through oxidative phosphorylation, while the cytosol is the main location for glycolysis. nih.gov The endoplasmic reticulum (ER) and other organelles also have significant ATP demands for processes like protein synthesis and folding. nih.gov Efficient communication and distribution of ATP between these compartments are essential for cellular homeostasis.

This inter-organelle communication is facilitated in part by membrane contact sites, which are areas where the membranes of two organelles are held in close proximity. nih.gov These sites allow for the direct transfer of molecules, including ATP and its precursors, between organelles. For example, the transport of ATP from the mitochondrial matrix, where it is synthesized, to the cytosol and other organelles is mediated by specific carrier proteins in the mitochondrial membranes. The ADP/ATP carrier (AAC) on the inner mitochondrial membrane exchanges mitochondrial ATP for cytosolic ADP. nih.gov The voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane then allows for the passage of ATP into the cytosol.

Recent studies using genetically encoded fluorescent ATP indicators have enabled the real-time visualization of ATP dynamics within different subcellular compartments. nih.govresearchgate.net These studies have revealed that ATP concentrations can differ between organelles. For instance, some research suggests that the ATP concentration in the mitochondrial matrix may be lower than in the cytosol, which is thought to drive the export of ATP into the cytoplasm. researchgate.net The dynamics of ATP distribution are also influenced by the metabolic state of the cell. For example, under hypoxic conditions, when mitochondrial ATP production is limited, the cell becomes more reliant on glycolytic ATP produced in the cytosol.

Dynamic Fluctuations of Intracellular Adenosine-5'-triphosphate Concentration

Contrary to the long-held view that intracellular ATP concentrations are relatively stable, recent research has shown that ATP levels can exhibit dynamic fluctuations, particularly in cells with high and variable energy demands. nih.gov The average intracellular ATP concentration is typically in the millimolar range, often between 1 and 10 mM. nih.govharvard.edu However, this concentration is not static and can change in response to various physiological stimuli and pathological conditions.

For example, in pancreatic acinar cells, secretagogues that trigger digestive enzyme secretion can lead to an increase in both cytosolic and mitochondrial ATP levels to meet the energy demands of this process. nih.gov Conversely, substances that induce pancreatitis can cause a reduction in ATP concentrations in both compartments. nih.gov Similarly, in hepatocytes, a shift from a fasting to a fed state by the administration of glucose can lead to an immediate decrease in mitochondrial ATP concentration, which is linked to an increase in energy-consuming processes like protein synthesis. nih.gov

The development of advanced biosensors has allowed for the real-time monitoring of these fluctuations at the single-cell level. nih.gov These tools have revealed that metabolic inhibitors can have distinct effects on ATP levels in different compartments. For instance, the glycolysis inhibitor 2-deoxyglucose (2-DG) causes a substantial decrease in cytosolic ATP, while the ATP synthase inhibitor oligomycin (B223565) markedly reduces mitochondrial ATP. nih.govlsuhsc.edu These findings highlight the compartmentalized nature of ATP metabolism and the dynamic interplay between different ATP-producing pathways in maintaining cellular energy homeostasis.

Cell Type/ConditionStimulus/InhibitorEffect on Cytosolic ATPEffect on Mitochondrial ATPReference
Cultured HEK293T cells2-deoxyglucose (2-DG)Substantial decreaseModest decrease nih.govlsuhsc.edu
Cultured HEK293T cellsOligomycinReducedMarked decrease nih.govlsuhsc.edu
Hepatocytes (glucose-deprived)Glucose administrationSlight changeImmediate decrease nih.gov
Pancreatic acinar cellsCholecystokinin (CCK)IncreasedIncreased nih.gov
Pancreatic acinar cellsPalmitoleic acid ethyl ester (POAEE)ReducedReduced nih.gov

Methodologies for Studying Adenosine 5 Triphosphate

In Vitro Approaches for ATP-Dependent Molecular Processes

In vitro methodologies are fundamental for dissecting the biochemical activities of ATP-dependent enzymes and molecular machines in a controlled environment, free from the complexity of the cellular milieu. These approaches typically involve purified proteins and defined reaction components to measure specific aspects of ATP hydrolysis and its coupling to mechanical work or chemical synthesis.

A common technique is the ATPase activity assay , which quantifies the rate of ATP hydrolysis by measuring the liberation of inorganic phosphate (B84403) (Pi). Colorimetric methods, often utilizing malachite green, form a colored complex with Pi that can be measured spectrophotometrically. Another approach is thin layer chromatography (TLC), which separates radioactively labeled [γ-³²P]ATP from the product, [γ-³²P]ADP, allowing for direct quantification of hydrolysis rates. These assays are highly adaptable and can be used to characterize the kinetics of various ATPases, including those involved in chromatin remodeling.

Reconstituted systems allow for the study of complex ATP-dependent processes by combining purified components to rebuild a functional system outside the cell. For instance, the in vitro transcription of a DNA template requires ATP not only as a building block for the RNA strand but also as an energy source for the helicase activity of transcription factors like TFIIH, which is necessary for promoter opening. Similarly, in vitro DNA replication systems demonstrate the ATP-dependence of DNA helicases for unwinding the double helix and DNA ligase for joining Okazaki fragments.

Single-molecule assays provide unprecedented detail by observing the action of individual molecules in real time. Techniques like single-molecule fluorescence microscopy can visualize the binding, hydrolysis, and release of fluorescently labeled ATP by a single motor protein, such as myosin. This allows researchers to directly correlate chemical steps of the ATPase cycle with the mechanical events of the motor's power stroke.

In Vitro Technique Principle ATP-Dependent Process Studied Key Findings/Applications
Colorimetric ATPase Assay Measures the release of inorganic phosphate (Pi) from ATP hydrolysis using a color-forming reagent (e.g., malachite green).Enzyme kinetics of various ATPases.Determination of kinetic parameters (Km, Vmax) for ATP hydrolysis by enzymes like chromatin remodelers and motor proteins.
TLC-Based ATPase Assay Separates radioactively labeled ATP from ADP via thin layer chromatography to quantify hydrolysis.DNA- and nucleosome-dependent ATPase activity of chromatin remodeling complexes.Measures the rate of ATP conversion to ADP, revealing how DNA or nucleosomes stimulate enzyme activity.
In Vitro Transcription A DNA template is transcribed into RNA using purified RNA polymerase and nucleotide triphosphates (NTPs), including ATP.Gene transcription.Demonstrates the dual role of ATP as an energy source for helicase activity and a substrate for RNA synthesis.
In Vitro DNA Replication Replicates a DNA template using purified helicases, polymerases, ligases, and other factors.DNA synthesis and repair.Shows the absolute requirement of ATP hydrolysis for helicase-mediated unwinding of the DNA double helix.
Single-Molecule FRET Measures conformational changes in single proteins by monitoring Förster Resonance Energy Transfer between two fluorophores.Conformational dynamics of molecular motors like F1-ATPase.Reveals rotational movements of enzyme subunits coupled to the binding and hydrolysis of single ATP molecules.
Single-Molecule Fluorescence Visualizes the binding and dissociation of fluorescently labeled ATP analogs to individual immobilized enzymes.Chemomechanical coupling in motor proteins like myosin.Allows direct observation of the timing of ATP turnover events in relation to the mechanical steps of the motor.

Use of ATP Analogues in Biochemical and Structural Studies

ATP analogues are indispensable tools for probing the function of ATP-dependent enzymes. These modified molecules mimic ATP but have altered properties, particularly concerning the hydrolyzable terminal phosphate bond. This allows researchers to trap enzymes in specific conformational states for biochemical and structural analysis.

Non-hydrolyzable analogues are designed to bind to the ATP pocket of an enzyme without being broken down. This effectively "freezes" the enzyme in its ATP-bound, pre-hydrolysis state. This is crucial for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), which require a stable, homogenous population of protein complexes. By trapping the enzyme in this state, researchers can obtain high-resolution snapshots of the protein's architecture immediately before catalysis.

Commonly used non-hydrolyzable analogues include Adenylyl-imidodiphosphate (AMP-PNP), where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, and Adenosine (B11128) 5'-(γ-thiotriphosphate) (ATPγS), which has a sulfur atom replacing a non-bridging oxygen on the γ-phosphate. nih.govmdpi.com While ATPγS is often slowly hydrolyzed by many kinases, it is resistant enough to be widely used in kinase assays to introduce a thiophosphate group onto substrates, which can then be detected by specific antibodies. tandfonline.comnih.govnih.gov AMP-PNP is more resistant to cleavage and is a competitive inhibitor of many ATP-dependent enzymes, making it useful for studying processes like flagellar motility and axonal transport. sigmaaldrich.comnih.govtocris.com

ATP Analog Modification Key Feature Primary Application
AMP-PNP An imido (-NH-) group replaces the oxygen linking the β and γ phosphates.Highly resistant to hydrolysis. sigmaaldrich.comTrapping enzymes in a stable ATP-bound state for structural studies (X-ray, cryo-EM); competitive inhibition studies. medchemexpress.com
ATPγS A sulfur atom replaces a non-bridging oxygen on the γ-phosphate.Slowly or not hydrolyzed by many enzymes; the transferred thiophosphate is a unique chemical tag. mdpi.comKinase assays for detecting substrate thiophosphorylation; studying pre-hydrolysis states. tandfonline.comresearchgate.net
AMP-PCP A methylene (B1212753) (-CH2-) group replaces the oxygen linking the β and γ phosphates.Resistant to hydrolysis.Structural and functional studies of ATPases where a stable pre-hydrolysis state is needed.

Inhibitors that target the ATP-binding site are powerful tools for modulating and studying the function of ATP-dependent enzymes, particularly kinases. bertin-bioreagent.com These small molecules can be broadly classified based on their mechanism of action.

Competitive inhibitors structurally resemble ATP and bind directly to the active site, preventing the binding of the actual substrate, ATP. patsnap.com The effect of a competitive inhibitor can be overcome by increasing the concentration of ATP. These inhibitors are invaluable in research for acutely blocking the activity of a specific enzyme to study its downstream effects on cellular pathways. patsnap.comknyamed.com

Non-competitive inhibitors bind to an allosteric site on the enzyme, which is a location distinct from the ATP-binding pocket. patsnap.com This binding induces a conformational change in the enzyme that alters the shape of the active site, reducing or eliminating its catalytic activity even though ATP can still bind. youtube.com The inhibitory effect of these molecules is not dependent on the concentration of ATP. patsnap.com The development of highly specific kinase inhibitors has been crucial not only for research but also for creating targeted therapies. bertin-bioreagent.comnih.govceltarys.com

Real-time Measurement of Intracellular ATP Levels (e.g., FRET Sensors)

Understanding the dynamics of ATP production and consumption requires methods to measure its concentration within living cells in real-time. Genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), have revolutionized the study of cellular bioenergetics. springernature.comnih.gov

These sensors are engineered proteins that can be expressed in specific cells or targeted to subcellular compartments like the cytoplasm, nucleus, or mitochondrial matrix. nih.govpnas.org A widely used family of FRET-based ATP sensors is known as ATeam . springernature.comnih.govucsd.edu ATeam sensors consist of the ε subunit of a bacterial F₀F₁-ATP synthase, which changes its conformation upon binding ATP, sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) variant. nih.gov

In the absence of ATP, the two fluorescent proteins are relatively far apart, and exciting the CFP results in cyan fluorescence. When ATP binds, the ε subunit undergoes a conformational change that brings CFP and YFP closer together. bmglabtech.com Now, when CFP is excited, it transfers energy to the nearby YFP via FRET, resulting in yellow fluorescence. The ratio of yellow to cyan fluorescence emission provides a direct, real-time readout of the intracellular ATP concentration. nih.govbmglabtech.com Different versions of ATeam have been engineered with varying affinities for ATP, allowing researchers to measure concentrations across a wide physiological range. nih.govnih.gov

Another class of sensors, such as PercevalHR , reports on the intracellular ATP:ADP ratio, which is often considered a more sensitive indicator of a cell's energetic state. nih.govucsd.edunih.gov PercevalHR is a single fluorescent protein-based sensor that alters its excitation properties upon binding ATP or ADP, allowing for ratiometric imaging of the relative abundance of these crucial nucleotides. nih.govtandfonline.comresearchgate.net These tools have enabled researchers to visualize ATP dynamics during processes like neuronal activity, cell division, and in response to metabolic perturbations. pnas.orgnih.gov

Sensor Name Sensing Mechanism Measures Principle of Operation
ATeam FRETATP ConcentrationATP binding to a bacterial F₀F₁-ATP synthase ε subunit causes a conformational change, increasing FRET between flanking CFP and YFP variants. springernature.comnih.gov
PercevalHR Ratiometric Single FluorophoreATP:ADP RatioCompetitive binding of ATP and ADP to the bacterial protein GlnK1 causes distinct shifts in the excitation spectrum of a circularly permuted Venus fluorescent protein. nih.govtandfonline.com
iATPSnFR Intensiometric Single FluorophoreATP ConcentrationATP binding to the bacterial F₀F₁-ATPase ε subunit causes a conformational change that increases the brightness of an inserted circularly permuted GFP. pnas.orgbiorxiv.org

Mathematical Modeling and Computational Analysis of ATP Production and Consumption

Mathematical and computational models are essential for integrating experimental data into a quantitative framework to understand the complex, dynamic system of ATP metabolism. These in silico approaches allow researchers to simulate ATP production and consumption, predict how the system will respond to perturbations, and identify key regulatory points.

Models of mitochondrial oxidative phosphorylation, for example, use systems of differential equations to describe the flow of substrates through the electron transport chain, the generation of the proton motive force, and the synthesis of ATP by ATP synthase. sontaglab.orgnih.gov These models can incorporate variables such as substrate availability (e.g., NADH), oxygen levels, and the concentrations of ADP and Pi. nih.gov By simulating these processes, researchers can investigate the mechanisms that control mitochondrial energy output under both physiological and pathological conditions. sontaglab.orgnih.gov

More comprehensive models aim to capture the interplay between different metabolic pathways, such as glycolysis and oxidative phosphorylation, in meeting the cell's energy demands. For instance, models have been developed to study the bioenergetics of an acute inflammatory response, incorporating the dynamics of ATP, nitric oxide, and lactate (B86563) to understand how cellular energy is compromised during sepsis. nih.gov Similarly, models of ATP dynamics in muscle cells can simulate how ATP production and consumption rates change in response to electrical stimulation, providing insights into energy homeostasis during contraction. researchgate.netresearchgate.net These computational analyses help formulate new hypotheses that can be tested experimentally.

Genetic Perturbations and Gene Expression Analysis (e.g., Gene Knockout Models)

Genetic manipulation provides a powerful strategy to probe the function of specific ATP-dependent proteins within a cellular or whole-organism context. By disrupting the genes that encode these proteins, researchers can observe the resulting physiological and biochemical consequences, thereby deducing the protein's role in ATP-related processes.

Gene knockout models , in which a specific gene is partially or completely inactivated, are a cornerstone of this approach. For example, creating yeast strains with deletions in genes encoding subunits of ATP-dependent chromatin-remodeling complexes, such as Isw2 or Ino80, has been instrumental in revealing their specific roles. Studies have shown that the simultaneous loss of these complexes leads to defects in DNA replication fork progression, demonstrating that ATP-dependent chromatin remodeling is required to facilitate the movement of the replication machinery through the chromatin template.

Modern gene-editing technologies like CRISPR-Cas9 have greatly accelerated the ability to create precise genetic perturbations in a wide variety of cell types and organisms. By knocking out a specific kinase or ATPase, researchers can use transcriptomic and proteomic analyses to map the downstream consequences on gene expression and cellular signaling pathways. This approach allows for the systematic dissection of complex networks that are regulated by ATP-dependent enzymes, linking specific molecular functions to broader cellular processes.

Q & A

Q. How should ATP be safely handled and stored in laboratory settings?

Methodological Answer:

  • Storage: ATP should be stored at ≤−20°C in a dry, ventilated environment to prevent degradation .
  • Handling: Use personal protective equipment (gloves, lab coats) and avoid direct skin/eye contact. For spills, remove contaminated clothing and rinse affected areas with water for ≥10 minutes .
  • Stability: ATP is stable under recommended conditions but degrades upon prolonged exposure to heat, radiation, or moisture. Aliquot stock solutions to minimize freeze-thaw cycles .

Q. What are common enzymatic assays utilizing ATP as a substrate or cofactor?

Methodological Answer:

  • Glycerol Kinase Assay: ATP phosphorylates glycerol to form glycerol-1-phosphate (G-1-P), with ADP as a byproduct. Monitor reaction progress via spectrophotometric detection of NADH oxidation coupled to ADP formation .
  • Acetyl-CoA Synthetase Assay: ATP drives acetate activation to acetyl-CoA, producing AMP and pyrophosphate. Use HPLC or radiometric methods (e.g., [γ-³²P]ATP) to quantify product formation .
  • Enzyme-Coupled Regeneration Systems: Maintain ATP levels by coupling reactions (e.g., hexokinase/glucose-6-phosphate dehydrogenase) to recycle ADP/AMP back to ATP .

Q. How is ATP quantified in biological samples?

Methodological Answer:

  • Bioluminescence Assay: Use firefly luciferase, which catalyzes ATP-dependent light emission. Standardize with known ATP concentrations and account for matrix effects (e.g., pH, divalent cations) .
  • HPLC/UPLC: Separate ATP, ADP, and AMP via ion-pair chromatography. Detect using UV absorbance at 254 nm .
  • Colorimetric Kits: Measure inorganic phosphate release after ATP hydrolysis using malachite green or molybdate-based reagents .

Advanced Research Questions

Q. How do magnesium ions and ionic strength influence the thermodynamics of ATP hydrolysis?

Methodological Answer:

  • Experimental Design: Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) under varying [Mg²⁺] (0–10 mM) and ionic strengths (0.1–0.3 M). Control pH (7.0–7.5) and temperature (25°C) .

  • Data Analysis: Calculate Gibbs free energy (ΔG) using the equation:

    ΔG=ΔG+RTln([ADP][Pi][ATP])\Delta G = \Delta G^\circ + RT \ln \left( \frac{[ADP][P_i]}{[ATP]} \right)

    Adjust for Mg²⁺ binding constants (log K ≈ 4.0 for ATP-Mg²⁺) .

Table 1: Thermodynamic Parameters of ATP Hydrolysis at 25°C

[Mg²⁺] (mM)Ionic Strength (M)ΔG (kJ/mol)Reference
00.1−30.5
20.1−34.2
50.3−32.8

Q. How can ATP recycling systems improve yield in enzymatic biosynthesis?

Methodological Answer:

  • Dual-Enzyme Systems: Combine ATP-dependent enzymes (e.g., glycerol kinase) with ATP-regenerating enzymes (e.g., pyruvate kinase). Optimize enzyme ratios and substrate flow rates using continuous reactors .
  • Metabolic Engineering: Overexpress hexokinase/glucokinase in yeast to enhance glycolytic ATP production. Monitor ATP/ADP ratios via fluorescent biosensors (e.g., ATeam) .

Q. What methodologies are used to study ATP's role in extracellular signaling?

Methodological Answer:

  • Purinergic Receptor Activation: Use ATP analogs (e.g., AR-C 69931) or non-hydrolyzable ATP (AMP-PNP) to probe receptor specificity. Measure downstream cAMP or Ca²⁺ fluxes via FRET or fluorometric assays .
  • ATP Release Mechanisms: Employ luciferase-based probes in real-time or impedance spectroscopy to quantify ATP efflux from neuroendocrine cells .

Q. How can ATP degradation pathways inform food freshness assessment?

Methodological Answer:

  • K-value Calculation: Quantify ATP degradation products (ADP, AMP, IMP, hypoxanthine) using HPLC. Calculate freshness index:

    K-value(%)=[HxR]+[Hx][ATP]+[ADP]+[AMP]+[IMP]+[HxR]+[Hx]×100K\text{-value} (\%) = \frac{[HxR] + [Hx]}{[ATP] + [ADP] + [AMP] + [IMP] + [HxR] + [Hx]} \times 100

    Validate with impedance spectroscopy for rapid screening .

Q. How are non-hydrolyzable ATP analogs used in structural studies of ATPases?

Methodological Answer:

  • AMP-PNP Binding: Soak ATPases (e.g., CBL ligase) with AMP-PNP to trap pre-hydrolysis states. Resolve structures via X-ray crystallography or cryo-EM .
  • Kinetic Trapping: Use stopped-flow spectroscopy to monitor conformational changes upon AMP-PNP binding. Compare with ATP hydrolysis rates .

Contradictions and Resolutions

Q. How to resolve discrepancies in reported ATP hydrolysis ΔG values?

Resolution:

  • Standardize Conditions: Ensure consistent pH, [Mg²⁺], and ionic strength. Recalculate ΔG using unified binding constants (e.g., Mg²⁺-ATP log K = 3.8–4.2) .
  • Validate Assays: Cross-verify calorimetry data with enzymatic equilibrium measurements (e.g., creatine kinase equilibrium) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.